4-Methoxychalcone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFXKBJMCRJATM-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313945 | |
| Record name | trans-4-Methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22252-15-9, 959-33-1 | |
| Record name | trans-4-Methoxychalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22252-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 22252-15-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxychalcone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4-Methoxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxychalcone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxychalcone, a prominent member of the chalcone family, is an α,β-unsaturated ketone featuring a core 1,3-diphenyl-2-propen-1-one structure. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and significant biological activities. The document summarizes quantitative data in structured tables, provides detailed experimental methodologies, and includes visualizations of key chemical and biological processes to serve as an essential resource for researchers in medicinal chemistry and drug development.
Chemical Structure and Identification
This compound is structurally characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The methoxy group substitution on one of the phenyl rings is a key determinant of its chemical properties and biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one[1] |
| CAS Number | 959-23-9 |
| Molecular Formula | C₁₆H₁₄O₂[1] |
| SMILES | COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2[1] |
| InChI Key | KJHHAPASNNVTSN-KPKJPENVSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and biological interactions.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 238.28 g/mol | [1] |
| Appearance | Pale yellow crystalline powder | |
| Melting Point | 101-103 °C | |
| Boiling Point | 397.5 ± 42.0 °C (Predicted) | |
| Solubility | Soluble in dichloromethane and methanol. Insoluble in water. |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): 8.04 (d, 2H), 7.80 (d, 1H, J=15.6 Hz), 7.63 (m, 2H), 7.54 (d, 1H, J=15.6 Hz), 7.40 (m, 3H), 6.98 (d, 2H), 3.87 (s, 3H) |
| ¹³C NMR | (CDCl₃, 101 MHz) δ (ppm): 187.28 (C=O), 163.04 (C4′), 160.01 (C4), 143.70 (C=C-β), 130.95 (C2′ and C6′), 130.82 (C2 and C6), 130.77 (C1′), 125.98 (C1), 118.44 (C=C-α), 115.84 (C3 and C5), 113.99 (C3′ and C5′), 55.57 (-OCH₃) |
| IR (KBr, cm⁻¹) | 1658 (C=O), 1605, 1575, 1450 (aromatic C=C), 1250, 1030 (C-O) |
Synthesis of this compound
The most common method for synthesizing this compound is the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.
Experimental Protocol: Claisen-Schmidt Condensation (Solvent-Free Grinding Method)
This environmentally friendly method avoids the use of organic solvents.
Materials:
-
4-Methoxyacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH), solid
-
Mortar and pestle
-
Thin Layer Chromatography (TLC) plate
-
10% Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Reactant Grinding: In a mortar, combine 10 mmol of 4-methoxyacetophenone, 10 mmol of benzaldehyde, and 10 mmol of solid NaOH.
-
Reaction: Grind the mixture at room temperature for approximately 30 minutes. The friction and contact between the solid reactants will initiate and drive the condensation reaction.
-
Monitoring: Monitor the reaction's progress by periodically taking a small sample, dissolving it in a suitable solvent (e.g., ethyl acetate), and analyzing it by TLC.
-
Work-up: Once the reaction is complete, add cold water to the mortar and triturate the resulting solid.
-
Neutralization and Filtration: Transfer the slurry to a beaker and neutralize it with a 10% HCl solution. Collect the crude product by vacuum filtration, washing it with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a pale yellow solid.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, making it a molecule of significant interest in drug discovery.
Anti-Inflammatory Activity
Chalcones are known to possess anti-inflammatory properties. One of the key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. This compound and its derivatives can inhibit this pathway, reducing the production of inflammatory mediators.
Antioxidant Activity
The antioxidant effects of some chalcone derivatives are mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain chalcones, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), promoting the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1).
References
4-Methoxychalcone: A Technical Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 4-Methoxychalcone, encompassing its chemical properties, synthesis, and significant biological activities.
Core Chemical and Physical Data
This compound, a derivative of chalcone, is a flavonoid precursor that has garnered significant interest for its diverse pharmacological properties. The nomenclature of methoxychalcones can be ambiguous; this guide focuses on the isomer where the methoxy group is attached to the benzoyl moiety, commonly known as 4'-Methoxychalcone.
| Property | Value | Citation(s) |
| CAS Number | 959-23-9 | [1][2][3] |
| Molecular Formula | C₁₆H₁₄O₂ | [1][4] |
| Molecular Weight | 238.28 g/mol | |
| IUPAC Name | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | |
| Synonyms | 4'-Methoxychalcone, 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one | |
| Appearance | Pale yellow crystalline powder | |
| Melting Point | 73-79 °C | |
| Purity | ≥ 97-98% (commercially available) |
Experimental Protocols: Synthesis of this compound
The primary method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde. Below are two detailed protocols for the synthesis of methoxy-substituted chalcones.
Conventional Solvent-Based Claisen-Schmidt Condensation
This traditional method employs a solvent for the reaction and is a widely used procedure.
Materials:
-
4-Methoxyacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Distilled Water
-
Hydrochloric Acid (HCl, dilute solution)
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of 4-methoxyacetophenone and 10 mmol of benzaldehyde in 20-30 mL of ethanol.
-
While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (e.g., 20 mmol in 5-10 mL of water).
-
Continue stirring the reaction mixture for a period ranging from a few hours to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the crude product with cold water to remove any inorganic impurities.
-
The solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Green Synthesis via Grinding Technique (Solvent-Free)
This environmentally friendly approach avoids the use of organic solvents during the reaction.
Materials:
-
4-Methoxyacetophenone
-
Benzaldehyde
-
Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Mortar and Pestle
-
Distilled Water
-
Hydrochloric Acid (HCl, 10% v/v)
Procedure:
-
Place 10 mmol of 4-methoxyacetophenone, 10 mmol of benzaldehyde, and a catalytic amount of solid NaOH or KOH (e.g., 5-10 mmol) in a mortar.
-
Grind the mixture vigorously with a pestle at room temperature for several minutes (e.g., 30 minutes). The reaction progress can be monitored by taking a small sample for TLC analysis.
-
After the reaction is complete, add cold water to the mortar and triturate the solid.
-
Transfer the resulting slurry to a beaker and neutralize with a cold 10% (v/v) HCl solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and allow it to dry.
-
Purification can be achieved through recrystallization, for instance, from ethanol.
Biological Activities and Signaling Pathways
This compound and its isomers have demonstrated a range of biological activities, with anti-inflammatory and anticancer properties being the most prominent. These effects are mediated through the modulation of several key signaling pathways.
Anti-Inflammatory Activity
The anti-inflammatory effects of methoxy-substituted chalcones are often attributed to their ability to suppress pro-inflammatory mediators. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical target. In inflammatory conditions, NF-κB is activated, leading to the transcription of pro-inflammatory genes. Certain chalcones have been shown to inhibit the degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent activation of inflammatory gene expression. Other studies have highlighted the role of chalcones in modulating the MAPK (Mitogen-Activated Protein Kinase) signaling pathway , which is also involved in the inflammatory response.
Figure 1: Inhibition of the NF-κB Signaling Pathway
Anticancer Activity
This compound has shown antiproliferative properties in cancer cell lines. The proposed mechanisms of action involve the induction of apoptosis (programmed cell death) and cell cycle arrest. The PI3K/Akt/mTOR pathway , a crucial signaling cascade for cell survival and proliferation, has been identified as a target for some chalcone derivatives. Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis in cancer cells. Additionally, some studies suggest that methoxychalcones can interfere with the Notch signaling pathway, which plays a role in the development and progression of certain cancers.
Figure 2: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Concluding Remarks
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. Its straightforward synthesis and amenability to structural modification make it an attractive candidate for further investigation. The elucidation of its mechanisms of action through key signaling pathways provides a solid foundation for future drug discovery and development efforts. This technical guide serves as a foundational resource for researchers aiming to explore the full potential of this versatile compound.
References
The Biosynthesis of 4-Methoxychalcone in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxychalcone is a naturally occurring chalcone, a class of aromatic ketones that are precursors to the abundant and diverse group of plant secondary metabolites known as flavonoids. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Understanding the biosynthesis of this compound in plants is crucial for its potential biotechnological production and for the metabolic engineering of plants to enhance its yield. This technical guide provides an in-depth overview of the biosynthetic pathway, the enzymes involved, relevant experimental protocols, and the signaling pathways that regulate its production.
Core Biosynthetic Pathway
The biosynthesis of this compound begins with the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This central pathway is followed by the specific steps of chalcone synthesis and subsequent modification.
The key enzymes involved in the core pathway are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its thioester, p-coumaroyl-CoA.
-
Chalcone Synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (4,2',4',6'-tetrahydroxychalcone). For the biosynthesis of a precursor to this compound, a chalcone with a hydroxyl group at the 4-position is required, such as 4-hydroxychalcone. The substrate specificity of CHS can vary between plant species[1].
-
Chalcone 4'-O-Methyltransferase (OMT): This enzyme is responsible for the final step, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of a chalcone precursor, such as 4'-hydroxychalcone, to yield this compound. While O-methyltransferases acting on various flavonoids have been characterized, a specific chalcone 4'-O-methyltransferase has not been extensively studied[2][3].
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited. However, data from closely related flavonoid O-methyltransferases can provide valuable insights. The following table summarizes the kinetic properties of a flavonoid 4'-O-methyltransferase (F 4'-OMT) from carnation (Dianthus caryophyllus), which specifically methylates the 4'-hydroxyl group of flavonoids, and an isoliquiritigenin 2'-O-methyltransferase from alfalfa (Medicago sativa)[4].
| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | Optimal pH | Molecular Mass (kDa) |
| Flavonoid 4'-O-Methyltransferase (Carnation) | Naringenin | 15 | Not Reported | 8.0 | 43-45 |
| Isoliquiritigenin 2'-O-Methyltransferase (Alfalfa)[4] | Isoliquiritigenin | 2.2 | Not Reported | 9.0 | 43 |
| S-adenosyl-L-methionine | 17.7 |
Signaling Pathways and Regulation
The biosynthesis of chalcones, and flavonoids in general, is tightly regulated by a complex network of signaling pathways in response to both developmental cues and environmental stimuli.
Elicitor Signaling: Biotic and abiotic elicitors, such as fungal cell wall fragments or heavy metals, can induce the expression of genes involved in the phenylpropanoid and flavonoid biosynthetic pathways, including Chalcone Synthase (CHS). This response is part of the plant's defense mechanism, leading to the accumulation of antimicrobial flavonoids and isoflavonoids.
Light Signaling: Light is a major environmental factor regulating flavonoid biosynthesis. UV radiation, in particular, is a potent inducer of CHS gene expression, leading to the production of flavonoids that act as UV-screening compounds to protect the plant from DNA damage. This regulation is mediated by photoreceptors and a cascade of transcription factors.
Experimental Protocols
Extraction of Chalcones from Plant Material
This protocol provides a general method for the extraction of chalcones from plant tissues.
Materials:
-
Fresh or freeze-dried plant material
-
Liquid nitrogen
-
Methanol or ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Grind the plant material to a fine powder in a mortar and pestle with liquid nitrogen.
-
Suspend the powder in methanol or ethanol (1:10 w/v) and sonicate for 30 minutes.
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Collect the supernatant and repeat the extraction of the pellet twice.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Resuspend the dried extract in water and partition three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Dissolve the final extract in a known volume of methanol for analysis.
Chalcone Synthase (CHS) Activity Assay
This spectrophotometric assay measures the activity of CHS by monitoring the formation of naringenin chalcone.
Materials:
-
Plant protein extract
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
p-Coumaroyl-CoA solution (10 mM in water)
-
Malonyl-CoA solution (20 mM in water)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture containing:
-
880 µL of potassium phosphate buffer
-
10 µL of p-coumaroyl-CoA solution
-
10 µL of malonyl-CoA solution
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the plant protein extract.
-
Immediately measure the increase in absorbance at 370 nm for 10 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of naringenin chalcone (29,000 M-1 cm-1).
O-Methyltransferase (OMT) Activity Assay
This assay measures the activity of OMTs using a radiolabeled methyl donor.
Materials:
-
Purified or partially purified OMT enzyme
-
Tris-HCl buffer (100 mM, pH 7.5)
-
4'-Hydroxychalcone (or other suitable chalcone substrate)
-
S-adenosyl-L-[14C-methyl]methionine ([14C]SAM)
-
Ethyl acetate
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture in a final volume of 100 µL containing:
-
50 µL of Tris-HCl buffer
-
10 µL of 4'-hydroxychalcone solution (in DMSO)
-
10 µL of [14C]SAM
-
30 µL of enzyme solution
-
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Extract the methylated product with 500 µL of ethyl acetate.
-
Centrifuge and transfer the upper ethyl acetate layer to a scintillation vial.
-
Evaporate the ethyl acetate and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
HPLC Analysis of Chalcones
This method allows for the separation and quantification of chalcones.
Materials:
-
HPLC system with a C18 reverse-phase column
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid)
-
Chalcone standards (including this compound and its precursor)
Procedure:
-
Set up a gradient elution program, for example:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Monitor the elution of chalcones using a UV detector at a wavelength of approximately 340-370 nm.
-
Quantify the compounds by comparing their peak areas to those of the standards.
Conclusion
The biosynthesis of this compound in plants is a multi-step process involving the core phenylpropanoid pathway and specific chalcone-modifying enzymes. While the general pathway is well-understood, the specific O-methyltransferase responsible for the final methylation step in many plant species remains to be fully characterized. Further research in this area, utilizing the experimental protocols outlined in this guide, will be essential for elucidating the complete biosynthetic pathway and for developing strategies to enhance the production of this valuable bioactive compound. The provided diagrams and data tables offer a structured framework for understanding the key aspects of this compound biosynthesis for researchers and professionals in the field.
References
- 1. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 2. pubs.acs.org [pubs.acs.org]
- 3. O-methylated flavonoid - Wikipedia [en.wikipedia.org]
- 4. Identification, purification, and characterization of S-adenosyl-L-methionine: isoliquiritigenin 2'-O-methyltransferase from alfalfa (Medicago sativa L.) [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Mechanism of Action of 4-Methoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxychalcone is a naturally occurring chalcone, a class of polyphenolic compounds that are precursors to flavonoids.[1][2] These compounds, characterized by a three-carbon α,β-unsaturated carbonyl system, are synthesized in plants and possess a wide spectrum of pharmacological properties.[3][4] this compound and its derivatives have garnered significant scientific interest due to their demonstrated anti-tumor, anti-inflammatory, antioxidant, and antibacterial activities.[1] This technical guide provides a comprehensive overview of the cellular and molecular mechanisms through which this compound exerts its biological effects, with a focus on its potential as a therapeutic agent.
Anticancer Mechanisms of Action
The anticancer properties of this compound and its derivatives are multifaceted, involving the modulation of numerous cellular processes and signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
Induction of Apoptosis
This compound derivatives have been shown to be potent inducers of apoptosis, or programmed cell death, in various cancer cell lines through the activation of both intrinsic and extrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway: This pathway is initiated by mitochondrial stress. The 4,4'-dimethoxychalcone (DMC) derivative, for instance, induces apoptosis by increasing the expression of pro-apoptotic proteins like Bax, Bim, and tBid, while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Mcl-1. This imbalance leads to a loss of mitochondrial membrane potential (MMP), the release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of caspase-9 and caspase-3, culminating in PARP cleavage and cell death. Another methoxychalcone derivative, WJ9708011, has been shown to induce apoptosis through mitochondrial stress, which involves the downregulation of the survivin protein.
-
Extrinsic (Death Receptor) Pathway: The extrinsic pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface. The synthetic chalcone analog 2'-Hydroxy-4',5'-dimethoxychalcone (HDMC) triggers this pathway by upregulating Death Receptor 5 (DR5). This upregulation is mediated by an increase in cellular reactive oxygen species (ROS), which in turn induces the transcription factors ATF4 and CHOP.
Cell Cycle Arrest
A key mechanism of the antiproliferative activity of this compound is its ability to halt the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing.
-
G1 Phase Arrest: A methoxychalcone derivative, WJ9708011, induces a G1 phase arrest in human prostate cancer cells. This is achieved by downregulating the expression of G1-phase regulatory proteins, including cyclin D1, cyclin E, cyclin-dependent kinase 2 (Cdk2), and Cdk4. This leads to the hypophosphorylation of the retinoblastoma protein (Rb) and the suppression of the E2F-1 transcription factor. Similarly, a chalcone glycoside derivative has been found to cause G0/G1 phase arrest by inhibiting Rb phosphorylation and the subsequent release of E2F.
-
G2/M Phase Arrest: this compound has been observed to increase the percentage of MCF-7 breast cancer cells in the G2/M phase. Docking studies suggest this may be due to its interaction with tubulin, disrupting microtubule dynamics which are essential for mitosis. Another cyclic chalcone analogue also demonstrated a significant increase of cells in the G2/M phase.
Modulation of Key Signaling Pathways
This compound and its derivatives exert their anticancer effects by interfering with critical intracellular signaling pathways that regulate cell growth, survival, and proliferation.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. The derivative 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) has been shown to suppress the proliferation of multiple myeloma cells by inhibiting the PI3K/Akt/mTOR signaling pathway. Another methoxychalcone derivative, WJ9708011, inhibits the mTOR pathway independently of Akt, linking the inhibition to mitochondrial stress.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes Erk, JNK, and p38, is activated by 4,4'-dimethoxychalcone (DMC). This activation is associated with the induction of endoplasmic reticulum (ER) stress.
-
NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer. The methoxychalcone derivative WJ9708011 has been shown to suppress NF-κB, which contributes to the decreased mRNA expression of cyclin D1 and cyclin E.
Induction of Endoplasmic Reticulum (ER) Stress and Disruption of Autophagy
Recent studies have highlighted the role of ER stress and autophagy in the anticancer mechanism of methoxychalcones. 4,4'-dimethoxychalcone (DMC) has been found to induce ER stress, as evidenced by the increased expression of key stress markers like p-PERK, p-IRE1, GRP78, HSP70, ATF4, and CHOP. Furthermore, DMC leads to the accumulation of autophagosomes and lysosomal dysfunction. The inhibition of autophagy was shown to enhance DMC-induced apoptosis, suggesting that the impairment of autophagic flux contributes significantly to its cell-killing effect.
Generation of Oxidative Stress
Methoxychalcones can induce cytotoxicity in cancer cells by increasing the intracellular levels of reactive oxygen species (ROS). The compound 4,4'-dimethoxychalcone (DMC) has been shown to significantly increase ROS production, which in turn leads to cell cycle arrest and inhibits cancer cell growth. It also inhibits the activity of aldehyde dehydrogenase (ALDH1A3), further contributing to oxidative stress.
Anti-inflammatory Mechanisms of Action
This compound and its derivatives exhibit potent anti-inflammatory properties by targeting key mediators and pathways involved in the inflammatory response.
Inhibition of Pro-inflammatory Mediators
Several studies have demonstrated that methoxychalcone derivatives can suppress the production of pro-inflammatory molecules. For example, 4,2',5'-trihydroxy-4'-methoxychalcone (TMC) inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) production in macrophages stimulated with lipopolysaccharide (LPS). Similarly, the synthetic derivative 2'-hydroxy-4'-methoxychalcone (AN07) also attenuates LPS-induced iNOS and COX-2 expression.
Modulation of Inflammatory Signaling Pathways
-
Nrf2/HO-1 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. 4,2',5'-trihydroxy-4'-methoxychalcone (TMC) induces the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1) through the nuclear translocation of Nrf2. The synthetic derivative AN07 also stimulates the Nrf2/HO-1 pathway, contributing to its antioxidant and anti-inflammatory effects.
-
NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation. The derivative 2'-hydroxy-4',6'-dimethoxychalcone has been shown to mitigate LPS-induced inflammation by reducing the levels of NF-κB and inhibiting the nuclear translocation of its p65 subunit.
Other Cellular Mechanisms
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation
4'-Methoxychalcone has been identified as a potent activator of PPARγ, a nuclear receptor that plays a key role in adipocyte differentiation and insulin sensitivity. By activating PPARγ, 4'-methoxychalcone enhances the differentiation of adipocytes and upregulates the expression of adipogenic genes. It also reverses the inflammatory effects of TNF-α in preadipocytes.
Anti-angiogenic Activity
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The derivative 2'-hydroxy-4'-methoxychalcone (HMC) has demonstrated anti-angiogenic properties both in vitro and in vivo. It inhibits the proliferation of endothelial cells and reduces vessel formation, potentially through the inhibition of COX-2 induction.
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | MTT Assay | 42.19 µg/mL | |
| 3,3',4',5'-tetramethoxychalcone | Macrophages | NO Production | 0.3 µM | |
| 3,3',4',5'-tetramethoxychalcone | Hep G2 | Cell Proliferation | 1.8 µM | |
| 3,3',4',5'-tetramethoxychalcone | Colon 205 | Cell Proliferation | 2.2 µM | |
| 2'-hydroxychalcone derivatives | Human AChE | Enzyme Inhibition | 40-85 µM |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivative for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Western Blot Analysis
-
Cell Lysis: Cells treated with this compound derivatives are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, caspase-3, Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with the this compound derivative for a specific time, then harvested by trypsinization.
-
Fixation: The cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing sodium phosphate buffer (pH 8.0), the test compound (this compound derivative), and 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme Addition: The AChE enzyme is added to the mixture.
-
Pre-incubation: The plate is pre-incubated for a specific time (e.g., 20 minutes) at 37°C.
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm over time.
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Signaling Pathway and Workflow Diagrams
Caption: Signaling cascade for apoptosis induction by this compound derivatives.
Caption: Mechanisms of cell cycle arrest induced by this compound derivatives.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
References
The Pharmacokinetics and Bioavailability of 4-Methoxychalcone: A Technical Overview for Drug Development Professionals
Introduction
4-Methoxychalcone is a naturally occurring chalcone derivative found in various plant species. Chalcones, characterized by an open-chain flavonoid structure, have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The therapeutic potential of this compound is intrinsically linked to its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—which governs its concentration and duration of action at target sites. This technical guide provides an in-depth exploration of the anticipated pharmacokinetics and bioavailability of this compound, offering a critical resource for its preclinical and clinical development.
Predicted Pharmacokinetic Profile
Due to the absence of direct in vivo data for this compound, the following pharmacokinetic parameters are predicted based on studies of related chalcones, such as 4'-hydroxy-4-methoxychalcone and other methoxylated derivatives.[4] These values should be experimentally determined for accurate characterization.
Table 1: Predicted In Vivo Pharmacokinetic Parameters of this compound (Rodent Model)
| Parameter | Predicted Value | Rationale/Supporting Evidence |
| Cmax (Maximum Plasma Concentration) | Low to Moderate | Chalcones often exhibit limited aqueous solubility, potentially leading to dissolution rate-limited absorption and lower peak plasma concentrations. |
| Tmax (Time to Maximum Plasma Concentration) | 1 - 4 hours | Oral absorption of lipophilic compounds like chalcones is typically mediated by passive diffusion across the gastrointestinal tract, with Tmax values in this range commonly observed for similar molecules. |
| AUC (Area Under the Curve) | Moderate | The overall systemic exposure will be influenced by the extent of absorption and the rate of metabolism and elimination. Extensive first-pass metabolism is a possibility for chalcones. |
| t1/2 (Half-life) | Short to Moderate | Rapid metabolism, a common feature of phenolic compounds, is expected to contribute to a relatively short elimination half-life. |
| CL (Clearance) | High | Extensive metabolism by hepatic enzymes would likely result in high systemic clearance. |
| Vd (Volume of Distribution) | Moderate to High | The lipophilic nature of this compound suggests it may distribute into tissues, leading to a volume of distribution greater than total body water. |
| Oral Bioavailability (F%) | Low (<20%) | Poor aqueous solubility and potential for significant first-pass metabolism in the gut wall and liver are major anticipated barriers to high oral bioavailability. |
Experimental Protocols for Pharmacokinetic and Bioavailability Studies
To definitively determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are based on standard methodologies in preclinical drug development.
In Vitro Metabolic Stability Assessment
Objective: To evaluate the intrinsic metabolic stability of this compound in liver microsomes.
Methodology:
-
Preparation of Incubation Mixtures: Human or rodent liver microsomes are incubated with this compound at a low concentration (e.g., 1 µM) in a phosphate buffer containing a NADPH-regenerating system.
-
Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life and intrinsic clearance.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in a rodent model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used.
-
Drug Formulation and Administration:
-
Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) and administered as a bolus dose (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO): this compound is formulated as a suspension or solution in a vehicle like 0.5% carboxymethylcellulose and administered by oral gavage (e.g., 10-50 mg/kg).
-
-
Blood Sampling: Blood samples (approximately 100-200 µL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS or GC-MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd). Absolute oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Analytical Method for Quantification in Plasma
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma.
Methodology:
-
Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Protein precipitation with acetonitrile or methanol is a common and effective method for extracting small molecules from plasma.
-
Chromatography: A C18 reversed-phase column is typically used for the separation of chalcones. The mobile phase would likely consist of a gradient of water and acetonitrile or methanol containing a small amount of formic acid to improve peak shape.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be optimized.
-
Validation: The method should be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.
Mandatory Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Study
In Vivo Pharmacokinetic Study Workflow
Predicted Metabolic Pathway of this compound
Predicted Metabolic Pathways
Conclusion
While this compound exhibits promising pharmacological activities, a thorough understanding of its pharmacokinetic and bioavailability profile is paramount for its successful translation into a therapeutic agent. The information and protocols outlined in this guide provide a foundational framework for researchers to undertake the necessary preclinical studies. Key challenges to overcome will likely be poor aqueous solubility and potential for extensive first-pass metabolism. Formulation strategies to enhance solubility and absorption, such as the use of amorphous solid dispersions or lipid-based formulations, may be critical for improving the oral bioavailability of this compound. Future in vivo studies are essential to validate the predictions made in this guide and to pave the way for further development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 4'-Methoxychalcone | 959-23-9 | FM10732 | Biosynth [biosynth.com]
- 3. Human Metabolome Database: Showing metabocard for 4'-Methoxychalcone (HMDB0032585) [hmdb.ca]
- 4. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Methoxychalcone
This guide provides a detailed analysis of the mass spectrometric behavior of 4-methoxychalcone, a compound of significant interest to researchers in drug development and materials science. Understanding its fragmentation pattern is crucial for its identification and structural elucidation in complex mixtures. This document outlines the key fragmentation pathways, presents quantitative data, details experimental protocols, and provides a visual representation of the fragmentation process.
Core Fragmentation Analysis
This compound (C₁₆H₁₄O₂) has a molecular weight of approximately 238.28 g/mol .[1] Under mass spectrometry, the molecule undergoes characteristic fragmentation, providing a unique fingerprint for its identification. The fragmentation is influenced by the ionization technique employed, with Electron Impact (EI) ionization being a common method for this type of molecule.
Upon electron impact, this compound forms a molecular ion ([M]⁺˙) at m/z 238. This molecular ion is relatively stable due to the conjugated system but undergoes subsequent fragmentation through several key pathways. The fragmentation is primarily dictated by the cleavage of bonds adjacent to the carbonyl group and within the methoxy and phenyl groups.
A study on the mass spectra of chalcones by Itagaki et al. (1965) provides insight into the fragmentation of this compound.[2] The molecular ion (m/z 238) and the [M-1]⁺ ion (m/z 237) are both observed. The loss of a methyl radical (•CH₃) from the methoxy group leads to a significant fragment at m/z 223.[2] Further fragmentation involves the cleavage of the propenone chain, leading to characteristic benzoyl and styryl-type ions.
Quantitative Fragmentation Data
The following table summarizes the prominent ions observed in the electron impact mass spectrum of this compound. The relative abundance of each fragment is indicative of its stability.
| m/z | Proposed Fragment Ion | Neutral Loss | Relative Abundance |
| 238 | [C₁₆H₁₄O₂]⁺˙ (Molecular Ion) | - | High |
| 237 | [C₁₆H₁₃O₂]⁺ | H• | Moderate |
| 223 | [C₁₅H₁₁O₂]⁺ | •CH₃ | Moderate |
| 210 | [C₁₅H₁₄O]⁺˙ | CO | Low |
| 135 | [C₉H₇O]⁺ | C₇H₇O• | High |
| 103 | [C₇H₇O]⁺ | C₉H₇O• | Moderate |
| 77 | [C₆H₅]⁺ | C₁₀H₉O₂• | High |
Note: Relative abundances are qualitative descriptions based on typical EI spectra and may vary depending on the specific instrument and conditions.
Experimental Protocols
A standardized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact ionization is provided below. This protocol is a representative methodology synthesized from established practices for the analysis of chalcones and related compounds.[3][4]
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent such as methanol, acetone, or dichloromethane.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
-
If analyzing a complex mixture, appropriate extraction and purification steps (e.g., solid-phase extraction) may be necessary.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
-
Solvent Delay: Set appropriately to avoid detecting the solvent peak (e.g., 3-5 minutes).
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the identified peak.
-
Compare the obtained fragmentation pattern with reference spectra from databases (e.g., NIST, Wiley) or literature data for confirmation.
Fragmentation Pathway Visualization
The following diagram illustrates the primary fragmentation pathways of this compound under electron impact ionization.
Caption: Electron impact fragmentation pathway of this compound.
This guide serves as a comprehensive resource for the mass spectrometric analysis of this compound. The provided data and protocols are intended to assist researchers in the accurate identification and characterization of this compound in various scientific applications.
References
An In-depth Technical Guide on the Anti-inflammatory Properties of 4-Methoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxychalcone, a derivative of the chalcone scaffold, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of inflammation. Chalcones, characterized by an open-chain flavonoid structure, are known to exhibit a wide range of biological activities. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanisms of action, quantitative data from preclinical studies, and explicit experimental protocols for its evaluation. While specific quantitative data for this compound is limited in the available literature, this guide incorporates data from closely related derivatives to provide a representative understanding of the anti-inflammatory potential of this compound class. The primary focus of this document is to serve as a technical resource for researchers actively engaged in the discovery and development of novel anti-inflammatory agents.
Mechanism of Action
The anti-inflammatory effects of this compound and its derivatives are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades are central to the inflammatory response, and evidence suggests that this compound can effectively target these pathways.
Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes. This compound derivatives have been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory genes.
Similarly, the MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in transducing inflammatory signals. Studies on related chalcones indicate that they can suppress the phosphorylation of these key kinases, leading to a reduction in the inflammatory response.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound derivatives. It is important to note that this data is for structurally similar compounds and serves as a reference for the potential efficacy of this compound.
In-Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 2'-Hydroxy-4'-methoxychalcone | NO Production | RAW 264.7 | - | [1][2] |
| 4,2',5'-trihydroxy-4'-methoxychalcone | NO Production | Murine Peritoneal Macrophages | - | [3] |
| 4,2',5'-trihydroxy-4'-methoxychalcone | TNF-α Production | Murine Peritoneal Macrophages | - | [3] |
| 4,2',5'-trihydroxy-4'-methoxychalcone | IL-1β Production | Murine Peritoneal Macrophages | - | [3] |
| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | NO Production | RAW 264.7 | - | |
| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | TNF-α Production | RAW 264.7 | - | |
| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | IL-1β Production | RAW 264.7 | - | |
| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | IL-6 Production | RAW 264.7 | - |
Note: Specific IC50 values for this compound were not available in the searched literature. The table presents data on closely related derivatives to illustrate the anti-inflammatory potential of this chemical class.
In-Vivo Anti-inflammatory Activity of 4-Hydroxychalcone
| Animal Model | Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (hours) | Reference |
| Carrageenan-induced paw edema (mice) | 4-Hydroxychalcone | 50 | 27.0 | - | |
| Carrageenan-induced paw edema (mice) | 4-Hydroxychalcone | 100 | 49.2 | - | |
| Carrageenan-induced paw edema (mice) | 4-Hydroxychalcone | 200 | 77.8 | - |
Note: This data is for 4-hydroxychalcone, a closely related compound, and is presented to provide an indication of the potential in-vivo efficacy of chalcones.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for Western blotting) at a density of 1.5 x 10^5 cells/mL.
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Cytokine Measurement by ELISA
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure (General):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Analyze the band intensities using densitometry software and normalize to the loading control.
-
In-Vivo Carrageenan-Induced Paw Edema Model
-
Principle: This is a standard model of acute inflammation to evaluate the in-vivo anti-inflammatory activity of a compound.
-
Procedure:
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Grouping and Dosing: Divide the animals into groups: a control group, a carrageenan-only group, a positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound. Administer the test compounds intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation: Calculate the percentage of edema inhibition for each group compared to the carrageenan-only group.
-
Signaling Pathways and Experimental Workflow
Caption: NF-κB and MAPK signaling pathways in inflammation and their inhibition by this compound.
Caption: Experimental workflow for evaluating the anti-inflammatory properties of this compound.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel anti-inflammatory therapeutics. Their mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provides a solid rationale for their observed effects on reducing pro-inflammatory mediators. While quantitative data specifically for this compound is still emerging, the information available for closely related analogs is encouraging. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the anti-inflammatory potential of this compound and its derivatives. Future studies should focus on generating specific IC50 values for this compound against a panel of inflammatory targets and conducting comprehensive in-vivo efficacy and safety studies to validate its therapeutic potential.
References
- 1. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,2',5'-trihydroxy-4'-methoxychalcone from Dalbergia odorifera exhibits anti-inflammatory properties by inducing heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Antioxidant Potential of 4-Methoxychalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxychalcone, a derivative of the chalcone scaffold, has garnered significant interest within the scientific community for its diverse pharmacological activities. Chalcones, characterized by an open-chain flavonoid structure, are known to possess a wide array of biological properties, including antioxidant, anti-inflammatory, and antiproliferative effects. This technical guide provides an in-depth overview of the antioxidant potential of this compound, focusing on its mechanisms of action, quantitative antioxidant capacity, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Antioxidant Mechanisms of this compound
The antioxidant activity of this compound is attributed to both direct and indirect mechanisms. As a direct antioxidant, its chemical structure allows for the scavenging of free radicals. Indirectly, it can modulate cellular antioxidant defense systems, primarily through the Keap1-Nrf2 signaling pathway.
Direct Radical Scavenging
While specific quantitative data for the direct radical scavenging activity of this compound is limited in publicly available literature, the antioxidant potential of closely related chalcone derivatives has been documented. The presence of the α,β-unsaturated ketone moiety and the methoxy group are thought to contribute to its ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS).
Modulation of the Keap1-Nrf2 Signaling Pathway
A primary mechanism by which chalcones, including this compound, exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Under normal physiological conditions, Nrf2 is kept in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][4]
Chalcones, being Michael acceptors, can react with the cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and preventing Nrf2 degradation. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the increased expression of Phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to combat oxidative stress.
Interestingly, some studies have shown that this compound can also act as an inhibitor of the Nrf2 pathway in specific contexts, such as in A549 lung cancer cells, suggesting a cell-type-specific or context-dependent modulatory role.
Quantitative Antioxidant Activity Data
Direct quantitative antioxidant data for this compound is not extensively available in the peer-reviewed literature. However, data from closely related methoxy- and hydroxy-substituted chalcones provide valuable insights into its potential antioxidant capacity. The following tables summarize the available data for these related compounds.
Table 1: DPPH Radical Scavenging Activity of this compound Derivatives
| Compound | IC50 (µg/mL) | Reference |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | 6.89 | |
| p-Hydroxy-m-Methoxy Chalcone (pHmMC) | 11.9 |
Table 2: FRAP (Ferric Reducing Antioxidant Power) Assay Data for a Chalcone Derivative
| Compound | Concentration (µg/mL) | Antioxidant Activity (µM) | Reference |
| 4-ethoxy-2”-hydroxychalcone | 10 | 11.63 |
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays commonly used to evaluate the antioxidant potential of chalcones.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.
-
For the control, add 100 µL of the DPPH solution to 100 µL of the solvent used for the test compound.
-
For the blank, add 100 µL of methanol to 100 µL of the highest concentration of the test compound.
-
-
Incubation: Incubate the plate or tubes in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader or a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation by the antioxidant causes a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.
-
Assay Procedure:
-
Add 20 µL of each concentration of the test compound to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
The control consists of 20 µL of the solvent and 180 µL of the ABTS•+ solution.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
TEAC (Trolox Equivalent Antioxidant Capacity) Determination: The antioxidant activity can also be expressed as Trolox Equivalents (TEAC). A standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of the sample is expressed as µM of Trolox equivalents.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in distilled water
-
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound.
-
Assay Procedure:
-
Add 20 µL of each concentration of the test compound to 180 µL of the FRAP reagent in a 96-well microplate.
-
The blank consists of 20 µL of the solvent and 180 µL of the FRAP reagent.
-
-
Incubation: Incubate the plate at 37°C for 4-30 minutes (the incubation time may need to be optimized).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate (FeSO₄·7H₂O) and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Keap1-Nrf2 signaling pathway and the role of this compound.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Conclusion
This compound exhibits promising antioxidant potential, primarily through its ability to modulate the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. While direct quantitative data on its radical scavenging activity is still emerging, studies on closely related derivatives suggest a notable capacity to neutralize free radicals. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of the antioxidant properties of this compound and other chalcone derivatives. Further research is warranted to fully elucidate its antioxidant profile and to explore its therapeutic potential in the prevention and treatment of oxidative stress-related diseases.
References
Methodological & Application
Green Synthesis of 4-Methoxychalcone Derivatives: A Guide to Eco-Friendly Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chalcones, a class of compounds with a wide array of biological activities, is of significant interest in medicinal chemistry and drug discovery. Traditional synthesis methods often rely on harsh reagents and organic solvents, posing environmental and health concerns. This document details green and sustainable methods for the synthesis of 4-methoxychalcone derivatives, focusing on microwave-assisted, ultrasound-assisted, and solvent-free grinding techniques. These approaches offer significant advantages, including reduced reaction times, higher yields, and minimized waste generation.
Comparative Analysis of Green Synthesis Methods
The following table summarizes the key quantitative data for different green synthesis methods for this compound derivatives, allowing for a direct comparison of their efficiency and applicability.
| Derivative | Method | Catalyst (mol%) | Time | Yield (%) | Reference |
| 4-Hydroxy-4'-methoxychalcone | Grinding | NaOH (solid) | 30 min | 32.5 | [1] |
| 4-Bromo-4'-methoxychalcone | Grinding | NaOH (solid) | 30 min | - | [2] |
| 4-Nitro-4'-methoxychalcone | Grinding | NaOH (solid) | - | 54.42 | [3] |
| 4-Methoxy-4'-methyl chalcone | Ultrasound Irradiation | NaOH | - | 76.7-90.4 | [4] |
| 2,4,4'-Trimethoxychalcone | Microwave Irradiation | - | - | 89 | |
| 2,2',4-Trimethoxychalcone | Microwave Irradiation | - | - | 95 | |
| This compound | Microwave Irradiation | Bentonite | 9 min | 5.21 | [5] |
| Substituted 4-methoxychalcones | Microwave Irradiation | Fly ash:H2SO4 | 60-120 s | >70 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the green synthesis of this compound derivatives.
Protocol 1: Solvent-Free Synthesis via Grinding
This method utilizes mechanical energy to initiate the reaction between solid reactants, eliminating the need for a solvent.
Materials:
-
4-Methoxyacetophenone
-
Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 4-bromobenzaldehyde, 4-nitrobenzaldehyde)
-
Sodium hydroxide (NaOH), solid pellets or powder
-
Mortar and pestle
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Hydrochloric acid (HCl), 10% (v/v) solution
-
Ethanol for recrystallization
-
Distilled water
Procedure:
-
Reactant Preparation: In a clean and dry mortar, place equimolar amounts of 4-methoxyacetophenone and the desired substituted benzaldehyde. Add a catalytic amount of solid sodium hydroxide.
-
Grinding: Grind the mixture vigorously using a pestle at room temperature for the specified time (e.g., 30 minutes). The mixture will typically become a paste and may change color.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate.
-
Work-up: Once the reaction is complete, add cold distilled water to the mortar and continue to grind to form a slurry.
-
Neutralization and Precipitation: Transfer the slurry to a beaker and neutralize it with a cold 10% HCl solution until the pH is neutral. This will cause the chalcone product to precipitate.
-
Isolation: Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any inorganic impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystalline this compound derivative.
-
Characterization: Characterize the final product using appropriate analytical techniques, such as melting point determination, FT-IR, and NMR spectroscopy.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating, significantly accelerating the reaction rate.
Materials:
-
4-Methoxyacetophenone
-
Substituted benzaldehyde
-
Catalyst (e.g., solid base like anhydrous K2CO3, or a solid acid support like fly ash:H2SO4)
-
Ethanol (optional, for solvent-assisted reactions)
-
Microwave reactor (dedicated scientific microwave or a modified domestic oven)
-
Reaction vessel (appropriate for microwave synthesis)
-
Magnetic stirrer and stir bar
Procedure:
-
Reactant Mixture: In a microwave-safe reaction vessel, combine equimolar amounts of 4-methoxyacetophenone and the substituted benzaldehyde.
-
Catalyst Addition: Add the chosen catalyst. For solvent-free conditions, the reactants and catalyst are mixed directly. For solvent-assisted reactions, a minimal amount of a polar solvent like ethanol can be added to facilitate mixing and energy absorption.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a specified power and for a set duration (e.g., 160-800 W for 60-120 seconds). It is crucial to monitor the temperature and pressure if using a dedicated reactor.
-
Cooling and Work-up: After irradiation, allow the reaction mixture to cool to room temperature.
-
Isolation: If a solvent was used, it can be removed under reduced pressure. The residue is then treated with cold water and neutralized as described in Protocol 1. For solvent-free reactions, the solid mixture is directly worked up.
-
Purification: Purify the crude product by recrystallization from a suitable solvent.
-
Characterization: Characterize the purified product using standard analytical methods.
Protocol 3: Ultrasound-Assisted Synthesis
Ultrasonic waves induce acoustic cavitation, creating localized high-pressure and high-temperature microenvironments that enhance the reaction rate.
Materials:
-
4-Methoxyacetophenone
-
Substituted benzaldehyde
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol
-
Ultrasonic bath or probe sonicator
-
Reaction flask
Procedure:
-
Solution Preparation: In a reaction flask, dissolve equimolar amounts of 4-methoxyacetophenone and the substituted benzaldehyde in a minimal amount of ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as a solution of NaOH in ethanol.
-
Sonication: Immerse the reaction flask in an ultrasonic bath or place the tip of a probe sonicator into the reaction mixture. Sonicate the mixture at a specified frequency and power for the required duration. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, transfer the reaction mixture to a beaker containing crushed ice and water.
-
Precipitation and Neutralization: Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Isolation and Purification: Filter the solid product, wash with water, and purify by recrystallization from ethanol or another suitable solvent.
-
Characterization: Confirm the structure and purity of the synthesized chalcone derivative using spectroscopic techniques.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the green synthesis of this compound derivatives.
Caption: General workflows for green synthesis methods.
Caption: Claisen-Schmidt condensation mechanism.
Conclusion
The green synthesis methods presented herein offer viable and advantageous alternatives to conventional synthetic routes for this compound derivatives. By minimizing or eliminating the use of hazardous solvents and significantly reducing reaction times, these protocols align with the principles of green chemistry. The choice of method may depend on the specific substrate, desired scale, and available equipment. For researchers in drug development, the adoption of these eco-friendly practices can lead to more sustainable and efficient discovery and manufacturing processes.
References
- 1. scitepress.org [scitepress.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Ultrasound-Assisted Syntheses of Some Derivatives Chalcones and Their Potential Antibacterial Activity [ejchem.journals.ekb.eg]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
Application Notes and Protocols for the Synthesis of 4-Methoxychalcone
Introduction
4-Methoxychalcone is a derivative of chalcone, an open-chain flavonoid with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] Chalcones and their derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1] The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves a base- or acid-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[1][2] This document provides detailed protocols for the synthesis of this compound via both conventional and green chemistry approaches.
Principle and Mechanism
The synthesis of this compound is achieved through a Claisen-Schmidt condensation, a type of crossed aldol condensation.[3] In a base-catalyzed reaction, a strong base abstracts an α-hydrogen from the ketone (acetophenone) to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (p-anisaldehyde). The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated ketone, this compound. The use of an aromatic aldehyde lacking α-hydrogens prevents self-condensation.
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below: a conventional solvent-based method and a solvent-free green synthesis method.
Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation
This protocol is adapted from standard organic chemistry laboratory procedures.
Materials:
-
p-Anisaldehyde (0.75 g)
-
Acetophenone (0.62 g)
-
95% Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (6 g NaOH in 10 mL H₂O)
-
Ice-cold distilled water
-
50 mL Erlenmeyer flask
-
Beakers
-
Stirring apparatus
-
Vacuum filtration setup (Büchner funnel)
Procedure:
-
Add approximately 0.75 g of p-anisaldehyde to a clean 50 mL Erlenmeyer flask.
-
In a separate beaker, dissolve approximately 0.62 g of acetophenone in 2.0 mL of 95% EtOH.
-
Transfer the acetophenone solution to the Erlenmeyer flask containing the p-anisaldehyde. Rinse the beaker with an additional 2.0 mL of 95% EtOH and add it to the flask to ensure complete transfer of reagents.
-
Swirl the flask to thoroughly mix the reactants and allow the solution to reach room temperature.
-
Slowly add 0.5 mL of the prepared NaOH solution to the reaction mixture while stirring.
-
Continue to stir the mixture until a solid precipitate is clearly formed.
-
Add 10 mL of ice-cold distilled water to the flask and break up the solid using a spatula.
-
Transfer the mixture to a 50 mL beaker containing an additional 5 mL of cold water.
-
Collect the solid product by vacuum filtration and wash the solid with cold water.
-
Recrystallize the crude product from hot 95% EtOH (approximately 4 mL of EtOH per gram of solid) to purify the this compound.
-
Collect the purified crystals by vacuum filtration and allow them to air dry.
-
Once dry, weigh the final product and determine the melting point.
Protocol 2: Green Synthesis via Grinding Technique
This solvent-free method offers a more environmentally friendly approach to the synthesis.
Materials:
-
4-Methoxyacetophenone (1 equivalent)
-
Benzaldehyde (1 equivalent)
-
Solid Sodium Hydroxide (NaOH)
-
Mortar and pestle
-
10% Hydrochloric acid (HCl) solution (v/v)
-
Cold water
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
Place equimolar amounts of 4-methoxyacetophenone, benzaldehyde, and solid NaOH into a mortar.
-
Grind the mixture vigorously with a pestle at room temperature for approximately 30 minutes. Frictional energy from grinding helps to accelerate the reaction.
-
Monitor the reaction's completeness using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the reaction mixture with cold water.
-
Neutralize the mixture with a cold 10% HCl solution.
-
Filter the resulting precipitate.
-
Purify the crude product by recrystallization from ethanol to obtain the final this compound product.
Data Presentation
The following table summarizes the quantitative data from various reported synthesis methods for chalcones.
| Parameter | Conventional Method | Green Synthesis (Grinding) |
| Reactant 1 | p-Anisaldehyde | Benzaldehyde |
| Reactant 2 | Acetophenone | 4-Methoxyacetophenone |
| Catalyst | NaOH or KOH solution | Solid NaOH |
| Solvent | Ethanol | None |
| Reaction Time | 2 hours to 24 hours | 30 minutes |
| Temperature | Room Temperature | Room Temperature |
| Yield | 40-70% (NaOH), 88-94% (KOH) | 90-96% (NaOH) |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
References
Purification of 4-Methoxychalcone by Recrystallization from Ethanol: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for the purification of 4-methoxychalcone via recrystallization using ethanol as the solvent. Detailed experimental protocols, data presentation, and a visual workflow are included to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound suitable for further applications. The protocol is based on the principle of differential solubility of the compound in a chosen solvent at varying temperatures.
Introduction
This compound is a chalcone derivative with a range of reported pharmacological activities, including anti-tumor and anti-inflammatory properties. For its use in research and drug development, a high degree of purity is essential. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor. Ethanol is a commonly used solvent for the recrystallization of chalcones due to its favorable solubility characteristics and relatively low toxicity.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for the successful implementation of the purification protocol.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₂ | [1] |
| Molecular Weight | 238.28 g/mol | [1] |
| Appearance | White to pale yellow crystals or powder | [2] |
| Melting Point | 73-78 °C | [3] |
| Solubility | Soluble in ethanol, methanol, and dichloromethane. Insoluble in water. | [4] |
Experimental Protocol: Recrystallization of this compound
This protocol details the step-by-step procedure for the purification of this compound using 95% ethanol.
Materials and Equipment
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass rod
-
Ice bath
-
Drying oven or desiccator
Procedure
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of 95% ethanol to the flask to cover the solid. A general starting point is approximately 4 mL of ethanol per gram of solid.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Continue to add small portions of hot 95% ethanol until the this compound completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel (preferably with a short stem) on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot, saturated solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for approximately 15-30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor containing impurities.
-
Continue to draw air through the crystals on the filter paper for several minutes to aid in drying.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature below the melting point (e.g., 50-60 °C) or in a desiccator under vacuum.
-
Purity Assessment
The purity of the recrystallized this compound should be assessed using one or more of the following methods:
-
Melting Point Determination: A sharp melting point range close to the literature value (73-78 °C) is indicative of high purity. Impurities will typically broaden and depress the melting point range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for determining the purity of organic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of impurities.
Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added).- Cooling is too rapid. | - Evaporate some of the solvent to increase the concentration and allow it to cool again.- Allow the solution to cool more slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| Low recovery of purified product. | - Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor by evaporating some of the solvent and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Oily precipitate forms instead of crystals. | - The compound is "oiling out" due to a high concentration of impurities or a large temperature difference between dissolution and crystallization. | - Reheat the solution to dissolve the oil.- Add a small amount of additional hot solvent and allow it to cool more slowly. |
Safety Precautions
-
Handle this compound and ethanol in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethanol is flammable; keep it away from open flames and hot surfaces.
-
Use caution when handling hot glassware.
This application note provides a standardized and detailed protocol for the purification of this compound, which should enable researchers to obtain a high-purity product for their scientific investigations.
References
Application Notes and Protocols for Monitoring 4-Methoxychalcone Synthesis using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxychalcone is a flavonoid precursor belonging to the chalcone family, which is of significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] The synthesis of this compound is commonly achieved through a Claisen-Schmidt condensation reaction.[2] This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[3][4] Specifically, this compound is synthesized from 4-methoxybenzaldehyde and acetophenone in the presence of a base catalyst such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol.
Monitoring the progress of this synthesis is crucial to ensure the complete consumption of starting materials and to optimize reaction times, thereby maximizing the yield and purity of the final product. Thin-layer chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for this purpose. By comparing the chromatographic profile of the reaction mixture with that of the starting materials, one can qualitatively assess the progress of the reaction.
These application notes provide a detailed protocol for the synthesis of this compound and the subsequent monitoring of the reaction using TLC.
Data Presentation
The retention factor (Rf) is a key parameter in TLC, representing the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. The Rf value is dependent on the stationary phase, mobile phase, and the chemical properties of the analyte. In a typical normal-phase TLC system with a silica gel stationary phase and a hexane:ethyl acetate mobile phase, the less polar compounds will travel further up the plate, resulting in a higher Rf value.
The following table summarizes the expected Rf values for the starting materials and the product in a TLC system optimized for monitoring the synthesis of this compound.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Role in Reaction | Expected Rf Value* |
| Acetophenone | C₈H₈O | 120.15 | Starting Material | ~ 0.45 |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | Starting Material | ~ 0.35 |
| This compound | C₁₆H₁₄O₂ | 238.28 | Product | ~ 0.60 |
*In a mobile phase of Hexane:Ethyl Acetate (7:3, v/v) on a silica gel 60 F254 TLC plate.
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
This protocol outlines the synthesis of this compound from acetophenone and 4-methoxybenzaldehyde.
Materials:
-
Acetophenone
-
4-Methoxybenzaldehyde
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of 4-methoxybenzaldehyde and acetophenone in a minimal amount of 95% ethanol with stirring.
-
Prepare a solution of sodium hydroxide in water (e.g., 2 equivalents in 20-30 mL of water).
-
While stirring the ethanolic solution of the reactants at room temperature, slowly add the aqueous NaOH solution dropwise.
-
Continue stirring the reaction mixture at room temperature. The reaction progress should be monitored by TLC at regular intervals (e.g., every 30 minutes).
-
The reaction is considered complete when the starting materials are no longer visible on the TLC plate.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Monitoring the Reaction Progress using Thin-Layer Chromatography
This protocol describes the use of TLC to monitor the synthesis of this compound.
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Mobile phase: Hexane and Ethyl Acetate (7:3, v/v)
-
UV lamp (254 nm)
-
Samples:
-
Starting Material 1 (SM1): Acetophenone solution
-
Starting Material 2 (SM2): 4-Methoxybenzaldehyde solution
-
Reaction Mixture (RM): Aliquots taken from the reaction flask at different time points
-
Procedure:
-
Preparation of the Developing Chamber: Pour the prepared mobile phase (Hexane:Ethyl Acetate, 7:3) into the developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. Cover the chamber with the lid and allow it to equilibrate for at least 10-15 minutes.
-
Spotting the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Using separate capillary tubes, spot small, concentrated spots of the two starting material solutions and the reaction mixture on the baseline. It is good practice to spot the starting materials and the reaction mixture on the same plate for direct comparison. A co-spot (spotting the reaction mixture on top of a starting material spot) can also be useful for confirming the identity of spots.
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level.
-
Cover the chamber and allow the solvent front to ascend the plate.
-
Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the TLC plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp at 254 nm. Chalcones and the aromatic starting materials are UV-active and will appear as dark spots.
-
Circle the visible spots with a pencil.
-
-
Analysis:
-
Compare the spots of the reaction mixture with those of the starting materials. As the reaction progresses, the spots corresponding to the starting materials will diminish in intensity, while a new spot corresponding to the this compound product will appear and intensify.
-
Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
-
Mandatory Visualization
Caption: Workflow for monitoring this compound synthesis via TLC.
References
Application Notes and Protocols for the HPLC and LC-MS Analysis of 4-Methoxychalcone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the qualitative and quantitative analysis of 4-Methoxychalcone using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methodologies are crucial for quality control, pharmacokinetic studies, and various research applications involving this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
A robust and validated Reversed-Phase HPLC (RP-HPLC) method is essential for the accurate quantification of this compound in various samples, including bulk drug substances and formulated products.
Experimental Protocol: HPLC-UV
Objective: To establish a reliable isocratic RP-HPLC method for the quantification of this compound.
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatography data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Methanol:Water (70:30 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 35°C[1] |
| Detection Wavelength | 320 nm[1] |
| Run Time | Approximately 15-20 minutes |
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For bulk drug analysis, prepare a solution of approximately 100 µg/mL by dissolving an accurately weighed amount in methanol and diluting with the mobile phase. For other matrices, appropriate extraction and clean-up procedures should be developed and validated.
-
Filtration: All samples and standards should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Linearity Range | 1.00–20.00 µg/mL | - |
| Limit of Detection (LOD) | - | 4.16 ng/mL |
| Limit of Quantitation (LOQ) | - | 12.48 ng/mL |
| Precision (%RSD) | Repeatability: ≤ 2%, Intermediate Precision: ≤ 5% | Repeatability: 1.03%–5.80%, Intermediate Precision: 3.14%–6.84% |
| Accuracy (% Recovery) | 98-102% | - |
| Specificity | No interference at the retention time of the analyte | The method is able to differentiate and quantify the analyte in the presence of endogenous constituents. |
HPLC Workflow
A logical workflow for the HPLC analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS provides higher sensitivity and specificity, making it ideal for the analysis of this compound in complex biological matrices and for metabolite identification.
Experimental Protocol: LC-MS
Objective: To develop a sensitive and specific LC-MS method for the detection and quantification of this compound and its metabolites.
Instrumentation:
-
An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF, Triple Quadrupole).
-
Electrospray Ionization (ESI) source.
Sample Preparation (from biological matrix):
-
Protein Precipitation: To a plasma sample, add a solvent like acetonitrile or methanol, vortex, and centrifuge to precipitate proteins.
-
Solid-Phase Extraction (SPE): For cleaner samples and metabolite analysis, an SPE procedure can be employed.
-
Condition an Oasis MAX cartridge with 1 mL of methanol and 1 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in a methanol/water mixture (50/50, v/v).
-
Elute the analyte with 2 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Conditions |
| Column | Reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18) |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient Elution | A suitable gradient to ensure separation from matrix components. |
| Flow Rate | 0.2-0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 239.1067 |
| Collision Energy | 35-45 eV (for fragmentation) |
| Detection Mode | Full scan for qualitative analysis, Multiple Reaction Monitoring (MRM) for quantification. |
Mass Spectral Data
The mass spectrum of this compound provides valuable structural information.
| Ion Type | m/z |
| [M+H]⁺ | 239.1 |
| Fragment Ions | 161.0, 133.1, 105.2 |
LC-MS Workflow and Fragmentation
Workflow for LC-MS analysis and proposed fragmentation of this compound.
Conclusion
The described HPLC-UV and LC-MS methods provide robust and reliable approaches for the quantitative and qualitative analysis of this compound. The HPLC method is well-suited for routine quality control and research applications, while the LC-MS method offers the high sensitivity and specificity required for pharmacokinetic studies and metabolite identification in complex biological matrices. The provided protocols and validation data serve as a comprehensive guide for scientists and researchers in the pharmaceutical and related industries.
References
Application Notes and Protocols for In Vitro Antioxidant Assays of 4-Methoxychalcone
Introduction
4-Methoxychalcone is a derivative of chalcone, a class of organic compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their wide range of biological activities, including antioxidant properties. These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of this compound using two common and reliable assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. These protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Principle of the Assays
The antioxidant activity of this compound is evaluated based on its ability to donate a hydrogen atom or an electron to neutralize stable free radicals.
-
DPPH Assay: The DPPH radical is a stable free radical that has a deep violet color in solution and absorbs light at approximately 517 nm. When an antioxidant is present, it donates a hydrogen atom to the DPPH radical, reducing it to a colorless or pale yellow hydrazine derivative. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
-
ABTS Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. It has a characteristic blue-green color and absorbs light at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is indicative of the antioxidant's scavenging capacity.
Data Presentation
The antioxidant activity of this compound is typically quantified by its IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH | 31.75 µg/mL | [1] |
| This compound | ABTS | Not readily available in the literature reviewed. |
Experimental Protocols
DPPH Radical Scavenging Assay
a. Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
-
Pipettes
-
Volumetric flasks and other standard laboratory glassware
b. Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve 2.2 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Solutions of this compound: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.
-
Ascorbic Acid Standard Solutions: Prepare a series of dilutions of ascorbic acid in methanol with concentrations similar to the test compound.
c. Assay Procedure:
-
In a 96-well microplate, add 100 µL of the different concentrations of this compound working solutions or ascorbic acid standard solutions to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank well, add 200 µL of methanol.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
d. Calculation of Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the test sample).
-
A_sample is the absorbance of the DPPH solution with the test sample.
e. Determination of IC50 Value:
The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding concentrations of this compound. The concentration that results in 50% scavenging of the DPPH radicals is the IC50 value, which can be calculated using linear regression analysis.
ABTS Radical Cation Decolorization Assay
a. Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol (analytical grade)
-
Phosphate-buffered saline (PBS)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
-
Pipettes
-
Volumetric flasks and other standard laboratory glassware
b. Preparation of Solutions:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Radical Cation Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the completion of radical generation. This solution is stable for up to two days when stored in the dark at room temperature.
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with methanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound Stock Solution and Working Solutions: Prepare as described in the DPPH assay protocol.
-
Trolox Standard Solutions: Prepare a series of dilutions of Trolox in methanol with concentrations suitable for generating a standard curve.
c. Assay Procedure:
-
In a 96-well microplate, add 20 µL of the different concentrations of this compound working solutions or Trolox standard solutions to respective wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
For the control well, add 20 µL of methanol and 180 µL of the diluted ABTS•+ solution.
-
For the blank well, add 200 µL of methanol.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate at room temperature for 6 minutes.
-
Measure the absorbance of each well at 734 nm using a microplate reader.
d. Calculation of Scavenging Activity:
The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (diluted ABTS•+ solution without the test sample).
-
A_sample is the absorbance of the diluted ABTS•+ solution with the test sample.
e. Determination of IC50 Value:
The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding concentrations of this compound. The concentration that causes 50% scavenging of the ABTS•+ radicals is the IC50 value, which can be calculated using linear regression analysis.
Visualizations
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Experimental workflow for the ABTS antioxidant assay.
References
Application Notes and Protocols: Anti-inflammatory Assay of 4-Methoxychalcone in LPS-stimulated RAW 264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a multitude of diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Macrophages, key players in the innate immune system, are instrumental in initiating and propagating the inflammatory response. Upon stimulation by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, macrophages become activated and produce a variety of pro-inflammatory mediators. These include nitric oxide (NO), pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The signaling cascades that orchestrate this inflammatory response primarily involve the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Chalcones, a class of naturally occurring compounds belonging to the flavonoid family, have garnered considerable interest for their diverse pharmacological activities, including potent anti-inflammatory properties. 4-Methoxychalcone, a synthetic derivative, is a subject of investigation for its potential to modulate the inflammatory response. This document provides detailed protocols for assessing the anti-inflammatory effects of this compound in an in vitro model using LPS-stimulated RAW 264.7 murine macrophage cells. The subsequent sections will detail the methodologies for evaluating cell viability, nitric oxide production, pro-inflammatory cytokine secretion, and the expression of key inflammatory proteins.
Disclaimer: Specific quantitative data for this compound was not publicly available at the time of this document's creation. The data presented in the tables are representative examples derived from studies on closely related methoxy chalcone derivatives, such as 2'-hydroxy-4'-methoxychalcone and 4-methoxyhonokiol, to illustrate the expected outcomes of the described assays. These values should be considered as a general guide and may not be directly transferable to this compound.
Data Presentation
The following tables summarize the expected dose-dependent effects of a representative methoxy chalcone on key inflammatory markers in LPS-stimulated RAW 264.7 cells.
Table 1: Effect of a Representative Methoxy Chalcone on the Viability of LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| LPS (1 µg/mL) | - | 98.5 ± 4.8 |
| Representative Methoxy Chalcone + LPS | 5 | 97.2 ± 5.1 |
| Representative Methoxy Chalcone + LPS | 10 | 96.8 ± 4.9 |
| Representative Methoxy Chalcone + LPS | 20 | 95.5 ± 5.3 |
| Representative Methoxy Chalcone + LPS | 40 | 93.1 ± 6.0 |
Table 2: Inhibition of Nitric Oxide (NO) Production by a Representative Methoxy Chalcone in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Control | - | 5.2 ± 1.1 |
| LPS (1 µg/mL) | - | 100 |
| Representative Methoxy Chalcone + LPS | 5 | 75.4 ± 6.3 |
| Representative Methoxy Chalcone + LPS | 10 | 52.1 ± 5.8 |
| Representative Methoxy Chalcone + LPS | 20 | 28.9 ± 4.5 |
| Representative Methoxy Chalcone + LPS | 40 | 15.3 ± 3.9 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by a Representative Methoxy Chalcone in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Control | - | 25.3 ± 4.1 | 15.8 ± 3.5 |
| LPS (1 µg/mL) | - | 1245.7 ± 89.2 | 850.4 ± 65.7 |
| Representative Methoxy Chalcone + LPS | 5 | 987.1 ± 75.4 | 678.9 ± 54.1 |
| Representative Methoxy Chalcone + LPS | 10 | 654.3 ± 54.9 | 452.1 ± 43.8 |
| Representative Methoxy Chalcone + LPS | 20 | 312.8 ± 33.1 | 215.6 ± 28.9 |
| Representative Methoxy Chalcone + LPS | 40 | 155.6 ± 21.5 | 107.3 ± 15.2 |
Table 4: Effect of a Representative Methoxy Chalcone on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | iNOS Expression (Relative to LPS Control) | COX-2 Expression (Relative to LPS Control) |
| Control | - | Not Detected | Not Detected |
| LPS (1 µg/mL) | - | 1.00 | 1.00 |
| Representative Methoxy Chalcone + LPS | 5 | 0.82 ± 0.07 | 0.85 ± 0.08 |
| Representative Methoxy Chalcone + LPS | 10 | 0.55 ± 0.06 | 0.61 ± 0.07 |
| Representative Methoxy Chalcone + LPS | 20 | 0.29 ± 0.04 | 0.33 ± 0.05 |
| Representative Methoxy Chalcone + LPS | 40 | 0.12 ± 0.03 | 0.15 ± 0.04 |
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Key signaling pathways in LPS-induced inflammation and points of inhibition by this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine assays, and 6-well plates for Western blotting) at a density of 1 x 10^5 cells/mL.
-
Incubate the cells for 24 hours to allow for adherence.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, ensuring the final DMSO concentration is non-toxic, typically <0.1%) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control group (cells treated with DMSO and LPS) and a negative control group (cells treated with medium only).
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of this compound.[1][2]
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plate.
-
Microplate reader.
-
-
Protocol:
-
Following the 24-hour treatment period, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.[3][4]
-
Materials:
-
Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (NaNO2) for standard curve.
-
96-well plate.
-
Microplate reader.
-
-
Protocol:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well containing the supernatant.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.
-
Pro-inflammatory Cytokine Assay (ELISA)
This assay measures the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[5]
-
Materials:
-
Commercially available ELISA kits for mouse TNF-α and IL-6.
-
Wash buffer.
-
Assay diluent.
-
Substrate solution.
-
Stop solution.
-
96-well ELISA plates.
-
Microplate reader.
-
-
Protocol:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate, wash, and add the substrate solution to develop the color.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
This technique is used to determine the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB (e.g., p-IκBα, p-p65) and MAPK (e.g., p-p38, p-ERK, p-JNK) signaling pathways.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific for iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagent.
-
Imaging system.
-
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
References
Application Notes and Protocols: Cytotoxicity of 4-Methoxychalcone on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic effects of 4-Methoxychalcone, a promising anticancer agent, on various cancer cell lines. This document includes a summary of its cytotoxic activity, a detailed protocol for a standard cytotoxicity assay, and a visual representation of the underlying molecular mechanisms and experimental procedures.
Introduction
Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, which have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, a derivative of chalcone, has emerged as a subject of significant interest in cancer research due to its demonstrated ability to inhibit the proliferation of various cancer cells. Its mechanism of action often involves the induction of programmed cell death (apoptosis) and interference with the cell cycle, making it a potential candidate for further drug development.
Quantitative Data Presentation: Cytotoxic Activity of this compound and Derivatives
The cytotoxic potential of this compound and its closely related derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard measure of cytotoxicity. The following table summarizes the reported IC50 values for this compound and other relevant methoxy chalcone derivatives.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Adenocarcinoma | 85.40 | [cite: ] |
| B-16 | Mouse Melanoma | 50.15 | [cite: ] | |
| 3T3 | Mouse Fibroblast (Non-cancerous) | 64.34 | [cite: ] | |
| 4,4'-Dimethoxychalcone | - | - | Induces apoptosis | [1] |
| WJ9708011 (a methoxychalcone derivative) | Prostate Cancer Cells | Prostate Cancer | Induces G1 arrest and apoptosis | [2] |
| 4'-O-β-d-glucopyranosyl-4-hydroxy-3,3',5-trimethoxychalcone | Neuroblastoma Cells | Neuroblastoma | Induces G1 arrest and apoptosis | [3][4] |
| 2-Iodo-4'-methoxychalcone | SH-SY5Y | Neuroblastoma | Attenuates neurotoxicity | [5] |
| Methoxychalcones (synthetic) | Colon Cancer Cell Lines | Colon Cancer | Cytotoxic, proapoptotic, causes cell cycle arrest | |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | Breast Cancer | 42.19 µg/mL | |
| 2,4-Dihydroxy-4'-methoxychalcone | HeLa | Cervical Cancer | 74.24 µg/mL | |
| 3-Methoxy-4'-aminochalcone | T47D | Breast Cancer | 44.67 µg/mL |
Experimental Protocols
A crucial step in evaluating the anticancer potential of a compound is to determine its cytotoxicity through reliable and reproducible in vitro assays. The Sulforhodamine B (SRB) assay is a widely used method for this purpose.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
This protocol provides a step-by-step guide for assessing the cytotoxicity of this compound using the SRB assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution prepared in DMSO)
-
96-well flat-bottom cell culture plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
After the incubation period, gently remove the medium.
-
Add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plates at 4°C for at least 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Shake the plates on a plate shaker for 5 minutes to ensure complete dissolution of the dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using a suitable software.
-
Visualization of Experimental Workflow and Signaling Pathways
Visual diagrams are essential for understanding complex biological processes and experimental procedures. The following diagrams were created using Graphviz (DOT language) to illustrate the experimental workflow of the cytotoxicity assay and the signaling pathways modulated by this compound.
Experimental Workflow
Caption: Experimental workflow for determining the cytotoxicity of this compound using the SRB assay.
Signaling Pathways
This compound and its derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.
Caption: Intrinsic apoptosis pathway induced by this compound in cancer cells.
Certain methoxychalcone derivatives have been observed to cause cell cycle arrest at the G1 phase. This is achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), which control the progression from the G1 to the S phase of the cell cycle.
References
- 1. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. 2-Iodo-4'-Methoxychalcone Attenuates Methylglyoxal-Induced Neurotoxicity by Activation of GLP-1 Receptor and Enhancement of Neurotrophic Signal, Antioxidant Defense and Glyoxalase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Methoxychalcone Derivatives as Fluorescent Probes for Cellular Imaging
Introduction
Chalcones are a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system, which forms a structural backbone for many biologically active molecules.[1] Due to their conjugated system, certain chalcone derivatives exhibit intrinsic fluorescence, a property that makes them attractive candidates for the development of chemical probes for biological imaging and diagnostics.[2] The fluorescence of these compounds is often highly sensitive to environmental factors such as solvent polarity and pH, as well as structural modifications to the chalcone core.[3]
Recent research has highlighted the potential of synthetic donor-acceptor chalcone derivatives as highly selective fluorescent probes for imaging specific subcellular organelles, most notably lipid droplets.[4][5] Lipid droplets are dynamic organelles crucial for cellular energy storage, lipid metabolism, and signaling, and their dysregulation is linked to numerous metabolic diseases. This document provides detailed application notes and protocols for the use of fluorescent chalcone derivatives, based on the 4-methoxychalcone scaffold, for the visualization of lipid droplets in live cells.
Properties and Specifications
The core structure, 4'-Methoxychalcone, serves as a foundational scaffold. Its derivatives have been optimized to enhance photophysical properties for cellular imaging applications. The fluorescence characteristics are highly dependent on the specific substitutions on the chalcone rings, which can be tuned to achieve desired wavelengths and Stokes shifts. Good planarity of the molecular structure is a key factor that favors higher fluorescence quantum yields.
Table 1: Physical and Chemical Properties of 4'-Methoxychalcone
| Property | Value |
|---|---|
| Chemical Formula | C₁₆H₁₄O₂ |
| Molecular Weight | 238.28 g/mol |
| Appearance | Solid |
| Melting Point | 73-76 °C |
| Solubility | Soluble in DMSO (e.g., 48 mg/mL) |
Table 2: Photophysical Properties of Optimized Chalcone Probes (M1-M3) for Lipid Droplet Imaging
| Probe | Max Excitation (λex) | Max Emission (λem) | Stokes Shift | Target Organelle |
|---|---|---|---|---|
| M1 | 470 nm | 580 nm | 110 nm | Lipid Droplets |
| M2 | 450 nm | 560 nm | 110 nm | Lipid Droplets |
| M3 | 460 nm | 575 nm | 115 nm | Lipid Droplets |
Note: Data is derived from studies on specific donor-acceptor chalcone derivatives designed for lipid droplet staining.
Application: Live-Cell Imaging of Lipid Droplets
Fluorescent chalcone derivatives, such as the M1-M3 series, have demonstrated excellent selectivity for staining lipid droplets in various cell lines, including COS-7 cells. Their utility extends to monitoring dynamic cellular processes involving lipid metabolism. For example, probe M1 has been successfully used to visualize verapamil-induced lipophagy, the process of lipid droplet degradation by autophagy. This capability allows researchers to study the interplay between lipid storage and cellular quality control mechanisms. Furthermore, these probes can be used to investigate the critical interactions between lipid droplets and mitochondria, particularly under cellular stress, shedding light on energy homeostasis.
Protocols
Protocol 1: Live-Cell Staining of Lipid Droplets
This protocol provides a general procedure for staining lipid droplets in live cultured cells using a fluorescent chalcone probe. Optimization of probe concentration and incubation time may be necessary depending on the cell type and experimental conditions.
Materials
-
Fluorescent Chalcone Probe (e.g., M1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Mammalian cells (e.g., COS-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., for Ex/Em ~470/580 nm)
Reagent Preparation
-
Probe Stock Solution (1 mM): Prepare a 1 mM stock solution of the fluorescent chalcone probe in anhydrous DMSO. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
Probe Working Solution (0.5 - 2.0 µM): On the day of the experiment, dilute the 1 mM stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration. For probe M1, a concentration of 1 µM is a good starting point.
Experimental Procedure
-
Cell Plating: Plate cells onto glass-bottom imaging dishes. Culture them until they reach 60-80% confluency.
-
Staining: Remove the culture medium from the dishes. Add the pre-warmed probe working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Gently remove the probe working solution. Wash the cells twice with pre-warmed PBS or live-cell imaging medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Immediately visualize the stained lipid droplets using a fluorescence microscope (confocal or widefield). Acquire images using settings appropriate for the probe's excitation and emission spectra.
-
Controls: Image a sample of unstained cells under the same acquisition settings to assess the level of cellular autofluorescence.
References
- 1. Human Metabolome Database: Showing metabocard for 4'-Methoxychalcone (HMDB0032585) [hmdb.ca]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Live cell imaging of lipid droplets: fluorescent chalcones as probes for lipophagy and lipid-mitochondria interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methoxychalcone as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxychalcone is a versatile α,β-unsaturated ketone that serves as a pivotal precursor in a myriad of organic syntheses. Its reactive enone functionality and the electron-donating nature of the methoxy group make it an ideal starting material for the construction of diverse molecular scaffolds, particularly heterocyclic compounds of significant pharmacological interest. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable organic molecules, targeting researchers in organic synthesis, medicinal chemistry, and drug development.
Application 1: Synthesis of Flavanones
Flavanones are a class of flavonoids known for their broad spectrum of biological activities. 2'-Hydroxy-4-methoxychalcone can be readily cyclized to the corresponding 4'-methoxyflavanone, a key intermediate for more complex flavonoid structures.
Experimental Protocols
Protocol 1.1: Conventional Synthesis of 4'-Methoxyflavanone
This protocol describes the base-catalyzed intramolecular cyclization of 2'-hydroxy-4-methoxychalcone.
-
Materials: 2'-hydroxy-4-methoxychalcone, Sodium Acetate (NaOAc), Methanol (MeOH).
-
Procedure:
-
Dissolve 2'-hydroxy-4-methoxychalcone (1 mmol) in methanol (20 mL).
-
Add sodium acetate (5 eq) to the solution.
-
Reflux the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4'-methoxyflavanone.
-
Protocol 1.2: Microwave-Assisted Synthesis of 4'-Methoxyflavanone
This method offers a significant reduction in reaction time compared to conventional heating.[1]
-
Materials: 2'-hydroxy-4-methoxychalcone, Acetic Acid (AcOH).
-
Procedure:
-
Place 2'-hydroxy-4-methoxychalcone (0.5 mmol) and acetic acid (2 mL) in a microwave vial equipped with a magnetic stirrer.[1]
-
Cap the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 200 °C for 30 minutes.[1]
-
Monitor the reaction by TLC (hexane/ethyl acetate, 4:1).[1]
-
After cooling, transfer the reaction mixture to a round-bottom flask using ethyl acetate.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4'-methoxyflavanone.[1]
-
Quantitative Data
| Product | Starting Material | Method | Reagents | Reaction Time | Yield (%) | Reference |
| 4'-Methoxyflavanone | 2'-Hydroxy-4-methoxychalcone | Conventional | NaOAc, MeOH | Several hours | Variable | |
| 4'-Methoxyflavanone | 2'-Hydroxy-4-methoxychalcone | Microwave-Assisted | AcOH | 30 min | 55 |
Reaction Workflow
Caption: Synthesis of 4'-Methoxyflavanone from 2'-Hydroxy-4-methoxychalcone.
Application 2: Synthesis of Pyrazolines
Pyrazolines are five-membered nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry. They can be synthesized from chalcones via condensation with hydrazine derivatives.
Experimental Protocols
Protocol 2.1: Synthesis of N-Substituted Pyrazolines
This protocol outlines the synthesis of N-substituted pyrazolines from this compound derivatives.
-
Materials: Substituted this compound, Hydrazine hydrate, Formic acid/Acetic acid/Propionic acid.
-
Procedure:
-
In a round-bottom flask, dissolve the substituted chalcone (0.01 mol) and hydrazine hydrate (0.01 mol) in the appropriate aliphatic acid (25 mL, e.g., formic acid, acetic acid, or propionic acid).
-
Reflux the reaction mixture for 8 hours.
-
After cooling, pour the reaction mixture into ice-cold water (50 mL).
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from ethanol.
-
Protocol 2.2: Synthesis of 1,3,5-Trisubstituted-2-pyrazolines
This method details the synthesis of pyrazoline derivatives under basic conditions.
-
Materials: this compound derivative, Phenylhydrazine, Methanol.
-
Procedure:
-
To a solution of the appropriate chalcone (0.001 mol) in methanol (10 mL), add phenylhydrazine (0.002 mol).
-
Stir the mixture for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the crude mixture into ice-cold water.
-
Filter the separated precipitate and wash with water.
-
Recrystallize the product from a suitable solvent.
-
Quantitative Data
| Product | Starting Chalcone | Reagents | Reaction Time | Yield (%) | Reference |
| 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 4-Fluorochalcone | Hydrazine hydrate, Formic acid | 8 h | 87 | |
| 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | 4-Chloro,4'-fluorochalcone | Hydrazine hydrate, Acetic acid | 8 h | - | |
| Pyrazoline Derivative | This compound | Phenylhydrazine, Methanol | 2-3 h | Good |
Reaction Workflow
Caption: General workflow for pyrazoline synthesis from chalcones.
Application 3: Synthesis of Pyrimidines
Pyrimidines are another class of important nitrogen-containing heterocycles. They can be synthesized from chalcones by reaction with urea, thiourea, or guanidine hydrochloride.
Experimental Protocols
Protocol 3.1: Conventional Synthesis of Pyrimidine Derivatives
This protocol describes the synthesis of pyrimidines from chalcones using conventional heating.
-
Materials: this compound derivative, Urea/Thiourea/Guanidine hydrochloride, Ethanolic Potassium Hydroxide (KOH).
-
Procedure:
-
Dissolve the chalcone (0.01 mol) and urea (or its derivative, 0.01 mol) in ethanol (10 mL).
-
Slowly add 40% aqueous KOH solution (10 mL) with constant stirring.
-
Reflux the reaction mixture for 4 hours, monitoring by TLC.
-
After cooling, pour the mixture into ice-cold water and neutralize with dilute HCl.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize from a suitable solvent.
-
Protocol 3.2: Microwave-Assisted Synthesis of Pyrimidine Derivatives
This greener approach offers higher yields and shorter reaction times.
-
Materials: this compound derivative, Urea, Ethanolic Potassium Hydroxide (KOH).
-
Procedure:
-
In a microwave vial, mix the chalcone (0.01 mol), urea (0.01 mol), and ethanolic KOH.
-
Irradiate the mixture in a microwave reactor.
-
Monitor the reaction by TLC.
-
Work-up the reaction as described in the conventional method.
-
Quantitative Data
| Synthesis Method | Reaction Time | Yield (%) | Reference |
| Conventional | 4 h | 58-65 | |
| Microwave-Assisted | Shorter | 79-85 |
Reaction Workflow
Caption: Synthesis of pyrimidine derivatives from chalcones.
Application 4: Michael Addition Reactions
The α,β-unsaturated ketone moiety in this compound makes it an excellent Michael acceptor, allowing for the conjugate addition of various nucleophiles, such as thiols.
Experimental Protocols
Protocol 4.1: Michael Addition of Thiols to this compound
This protocol describes the addition of thiols to the enone system of this compound.
-
Materials: this compound, Thiol (e.g., glutathione, N-acetylcysteine), Buffer solution (to control pH).
-
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add the thiol to the solution.
-
Conduct the reaction at a specific pH using a buffer solution.
-
Monitor the reaction progress by HPLC-UV-VIS.
-
Upon completion, isolate the product. The structure of the adduct can be confirmed by HPLC-MS.
-
Quantitative Data
The reaction of this compound with thiols like glutathione and N-acetylcysteine proceeds under various pH conditions, with the initial rate and equilibrium composition being dependent on the deprotonation state of the thiol. Specific quantitative yields vary based on the thiol and reaction conditions.
Reaction Workflow
Caption: Michael addition of a thiol to this compound.
Signaling Pathway: PPARγ Activation by this compound
This compound and its derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of adipogenesis, lipid metabolism, and inflammation. This activity makes them promising candidates for the development of drugs for metabolic diseases and inflammatory disorders.
PPARγ Activation Pathway
Caption: this compound activates PPARγ, leading to changes in gene expression.
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis. The protocols and data presented herein demonstrate its utility in the efficient construction of a range of biologically active heterocyclic compounds. The continued exploration of this compound and its derivatives is expected to yield novel therapeutic agents and advanced materials.
References
Formulation of 4-Methoxychalcone for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxychalcone is a flavonoid derivative that has garnered significant interest in biomedical research due to its diverse pharmacological activities. As a member of the chalcone family, it possesses a characteristic 1,3-diaryl-2-propen-1-one backbone. Preclinical investigations have highlighted its potential as a modulator of key cellular signaling pathways, making it a promising candidate for further in vivo evaluation. This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound, tailored for researchers in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for developing suitable in vivo formulations.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₂ | [1][2] |
| Molecular Weight | 238.28 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline powder | [3] |
| Melting Point | 102-111 °C | |
| Solubility | ||
| Water | Insoluble | |
| DMSO | 22.5 - 48 mg/mL | |
| Dichloromethane | Soluble | |
| Methanol | Soluble | |
| Ethanol | 2 mg/mL | |
| PEG400 | Soluble | |
| Corn Oil | Data not available; expected to be sparingly soluble based on properties of similar compounds. | |
| Tween 80 (Polysorbate 80) | Can be used as a surfactant to increase aqueous solubility. |
Formulation Strategies for In Vivo Administration
The poor aqueous solubility of this compound necessitates the use of co-solvents and/or surfactants to achieve appropriate concentrations for in vivo dosing. The choice of vehicle will depend on the route of administration (oral or intraperitoneal) and the required dose.
Recommended Vehicle Compositions
| Route of Administration | Vehicle Composition | Notes |
| Oral Gavage (PO) | 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O | This formulation creates a clear solution suitable for oral administration. The components aid in solubilizing the compound and improving its absorption. |
| 10% Solutol HS-15 + 90% PEG 600 | This vehicle has been used for high-dose oral administration of other chalcones and is well-tolerated. | |
| Medicated Gels | For sustained release and to overcome bioavailability issues, medicated gels can be a suitable option. | |
| Intraperitoneal Injection (IP) | 10% DMSO + 90% Corn Oil | A common vehicle for lipophilic compounds administered via the IP route. |
| DMSO/Cremophor/water | Suitable for low single-dose studies. The ratio should be optimized to ensure solubility and minimize toxicity. |
Note: It is crucial to perform a small-scale pilot study to ensure the stability and tolerability of the chosen formulation in the specific animal model. A vehicle control group should always be included in the experimental design.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline, phosphate-buffered saline (PBS), or distilled water (ddH₂O)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile conical tube, dissolve the this compound powder in DMSO to create a stock solution. For example, to prepare a 40 mg/mL stock, dissolve 40 mg of the compound in 1 mL of DMSO.
-
In a separate sterile tube, prepare the vehicle mixture by combining PEG300, Tween 80, and saline/PBS/ddH₂O in the desired ratio (e.g., 30% PEG300, 5% Tween 80, 60% saline).
-
Slowly add the this compound stock solution to the vehicle mixture while vortexing to ensure complete mixing and prevent precipitation. The final concentration of DMSO should be kept low (e.g., 5%) to minimize potential toxicity.
-
Visually inspect the final formulation for clarity and any signs of precipitation. If necessary, gentle warming and sonication can be used to aid dissolution.
-
The final formulation should be prepared fresh on the day of dosing.
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)
-
Syringes
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The typical dosing volume for mice is 5-10 mL/kg.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Once the needle is in the esophagus, administer the formulation slowly and steadily.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after dosing and at regular intervals.
Protocol 3: Administration of this compound via Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized needles (e.g., 25-27 gauge for mice) and syringes
-
70% ethanol for disinfection
Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Gently restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the formulation slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 4: Assessment of Oral Bioavailability
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
Experimental Workflow:
References
- 1. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C16H14O2 | CID 641819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
Application Notes and Protocols: 4-Methoxychalcone in the Development of Functional Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-methoxychalcone and its derivatives in the development of advanced functional materials. Chalcones, characterized by an open-chain α,β-unsaturated ketone core, are precursors in flavonoid biosynthesis and have garnered significant interest due to their diverse biological and physicochemical properties.[1][2] this compound, in particular, serves as a versatile building block for materials with applications spanning from pharmaceuticals to optoelectronics.[3]
Section 1: Synthesis of this compound
The primary method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone (acetophenone or its derivatives) and an aromatic aldehyde (benzaldehyde or its derivatives).[1][4] This section details two common protocols: a conventional solvent-based method and a solvent-free "green" grinding method.
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Protocol 1: Conventional Solvent-Based Synthesis
This method utilizes an alcoholic solvent for the Claisen-Schmidt condensation.
Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Acetophenone
-
95% Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Distilled Water (ice-cold)
-
Hydrochloric Acid (HCl), dilute solution
-
Standard laboratory glassware (round-bottom flask, beaker, etc.)
-
Stirring apparatus
-
Vacuum filtration setup
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of acetophenone and 10 mmol of p-anisaldehyde in 20-30 mL of ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (e.g., 20 mmol in 5-10 mL of water).
-
Reaction: Continue stirring the mixture at room temperature. An obvious solid should form. The reaction can be stirred for a period ranging from a few hours to 24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, add 10 mL of ice-cold distilled water to the flask. Stir and break up the solid with a spatula.
-
Isolation: Transfer the slurry to a beaker, neutralize with dilute HCl, and collect the crude product by vacuum filtration.
-
Purification: Wash the solid with cold water and dry. Recrystallize the crude product from hot 95% ethanol to obtain pure this compound crystals.
Protocol 2: Solvent-Free Grinding Synthesis
This "green chemistry" approach is environmentally friendly and often faster.
Materials:
-
4-Methoxyacetophenone
-
4-Hydroxybenzaldehyde (or other suitable benzaldehyde)
-
Solid Sodium Hydroxide (NaOH)
-
Mortar and Pestle
-
Distilled Water (ice-cold)
-
Hydrochloric Acid (HCl), 10% (v/v) solution
-
Vacuum filtration setup
Procedure:
-
Reactant Mixture: Place 10 mmol of 4-methoxyacetophenone, 10 mmol of a substituted benzaldehyde, and a catalytic amount of solid NaOH (e.g., 5-10 mmol) in a mortar.
-
Reaction: Grind the mixture vigorously with a pestle at room temperature for approximately 30 minutes. Frictional energy from grinding accelerates the reaction.
-
Monitoring: Check for reaction completion by analyzing a small sample via TLC.
-
Work-up: Add cold water to the mortar and triturate (grind into a fine powder) the solid.
-
Isolation: Transfer the slurry to a beaker, neutralize with a cold 10% HCl solution, and collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold water, dry it, and then purify by recrystallization from ethanol to yield the final chalcone product.
Section 2: Application in Bio-Functional Materials
This compound and its derivatives exhibit a wide range of biological activities, making them promising candidates for drug development. Key activities include anti-inflammatory, anticancer, and neuroprotective effects.
Anti-Inflammatory Activity
Chalcones are known to modulate inflammatory signaling pathways, primarily through the inhibition of NF-κB and MAPK pathways.
LPS (lipopolysaccharide) stimulation of macrophages typically activates the NF-κB pathway, leading to the production of pro-inflammatory mediators. Certain methoxychalcone derivatives have been shown to inhibit this process.
Caption: Inhibition of the NF-κB pathway by this compound derivatives.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical route for inflammatory responses triggered by stimuli like LPS.
Caption: Modulation of the MAPK signaling pathway by this compound.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media. For experiments, cells are pre-treated with various concentrations of the this compound derivative for a specified time before being stimulated with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Production Assay: NO production is measured in the cell culture supernatant using the Griess reagent. The absorbance is read at 540 nm.
-
Pro-inflammatory Cytokine Measurement (ELISA): The concentrations of cytokines like TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To measure the expression and phosphorylation of proteins in the NF-κB and MAPK pathways (e.g., IκB-α, p65, ERK, JNK), cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
Anticancer Activity
Methoxychalcones have demonstrated cytotoxic and pro-apoptotic effects on various cancer cell lines. The mechanisms include cell cycle arrest, induction of apoptosis, and inhibition of tubulin polymerization.
| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |
| This compound derivative | MCF-7 (Breast) | Antiproliferative, G2/M Arrest, Apoptosis | 3.44 ± 0.19 | |
| This compound derivative | HepG2 (Liver) | Antiproliferative | 4.64 ± 0.23 | |
| This compound derivative | HCT116 (Colon) | Antiproliferative | 6.31 ± 0.27 | |
| 2'-hydroxy-4'-methoxychalcone | Lewis Lung Carcinoma | Tumor Volume Inhibition (in vivo) | 30 mg/kg | |
| 2'-hydroxy-4'-methoxychalcone | Sarcoma 180 | Tumor Weight Suppression (in vivo) | 30 mg/kg |
-
Cell Viability (MTT) Assay: Cancer cells are seeded in 96-well plates and treated with different concentrations of the chalcone compound. After incubation, MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. The absorbance, which correlates with cell viability, is measured using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/PI): To quantify apoptosis, treated cells are stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells is then determined using flow cytometry.
-
Cell Cycle Analysis: Cells are treated with the compound, harvested, fixed in ethanol, and stained with PI. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed by flow cytometry.
Neuroprotective Activity
Certain methoxychalcone derivatives have shown potential in mitigating neuroinflammation and neurotoxicity, such as that induced by traumatic brain injury or methylglyoxal.
2'-Hydroxy-4'-methoxychalcone (AN07) has been shown to attenuate oxidative stress by activating the Nrf2/HO-1 antioxidant pathway.
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by AN07.
Section 3: Application in Optoelectronic Materials
The conjugated D-π-A (Donor-π-Acceptor) structure of this compound makes it a candidate for applications in nonlinear optics and as a fluorescent probe.
Nonlinear Optical (NLO) Materials
Chalcone derivatives can exhibit significant third-order nonlinear optical properties, which are crucial for applications like optical limiting and all-optical switching.
| Compound | Property Measured | Value | Technique | Reference |
| MNC | Third-order NLO susceptibility (χ(3)) | 1.39 x 10⁻¹⁴ esu | Z-scan | |
| MNC | Molecular hyperpolarizability (γ) | 6.89 x 10⁻³⁴ esu | Z-scan | |
| MNC | Third-order NLO susceptibility (χ(3)) | 6.53 x 10⁻¹⁴ esu | DFWM** | |
| MNC | Molecular hyperpolarizability (γ) | 32.7 x 10⁻³⁴ esu | DFWM | |
| MNC | Optical Limiting Threshold | 9.15 mJ/cm² | Z-scan | |
| D-A-A/D-A-D*** Chalcones | Third-order NLO susceptibility (χ(3)) | ~10⁻¹³ esu | Z-scan | |
| MNC: 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | ||||
| DFWM: Degenerate Four-Wave Mixing | ||||
| ***D-A-A/D-A-D: Donor-Acceptor-Acceptor / Donor-Acceptor-Donor type molecules |
The Z-scan technique is a standard method to measure nonlinear absorption and nonlinear refraction.
-
Setup: A high-intensity laser beam is focused by a lens. The sample (chalcone dissolved in a suitable solvent like acetone) is placed in a cuvette and moved along the z-axis through the focal point of the lens.
-
Open Aperture Z-scan: An aperture in front of the detector is fully opened to collect the entire transmitted beam. This measurement is sensitive to nonlinear absorption (e.g., two-photon absorption). A dip in transmittance at the focus indicates reverse saturable absorption (RSA), a desirable trait for optical limiting.
-
Closed Aperture Z-scan: A partially closed aperture is placed before the detector. This setup is sensitive to nonlinear refraction (self-focusing or self-defocusing). A pre-focal peak followed by a post-focal valley indicates a positive nonlinear refraction (self-focusing effect).
-
Data Analysis: By analyzing the shape and magnitude of the transmittance curves from both open and closed aperture scans, the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂) can be calculated, from which χ(3) and γ are derived.
Fluorescent Probes and Sensors
The fluorescence of chalcones is highly sensitive to environmental factors like solvent polarity and pH, and interactions with biomolecules, making them suitable as fluorescent probes. Their D-π-A structure can lead to Aggregation-Induced Emission Enhancement (AIEE), where they are more emissive in an aggregated or solid state.
| Property | Observation | Significance | Reference |
| Solvatochromism | Fluorescence intensity and wavelength are highly dependent on solvent polarity. | Can be used to probe the polarity of microenvironments. | |
| Environmental Sensitivity | Water dramatically quenches fluorescence, which can be recovered in the presence of proteins (like BSA) or detergents. | Useful for studying protein binding or cellular environments. | |
| Structural Dependence | Fluorescence is optimized by specific substituent patterns (e.g., 4-dialkylamino groups). | Allows for the rational design of probes with desired photophysical properties. | |
| AIEE/AIE | Enhanced fluorescence in the solid or aggregated state. | Potential applications in solid-state lighting (OLEDs) and biological imaging. |
-
Sample Preparation: Prepare dilute solutions of the this compound derivative in a range of solvents with varying polarities (e.g., chloroform, methanol, ethylene glycol, water).
-
Spectroscopic Measurements:
-
Absorption Spectra: Record the UV-Visible absorption spectra using a spectrophotometer to determine the maximum absorption wavelength (λ_abs).
-
Emission Spectra: Record the fluorescence emission spectra using a spectrofluorometer, exciting the sample at its λ_abs.
-
-
Quantum Yield Measurement: The fluorescence quantum yield (Φ_f) is typically measured using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate) under identical conditions.
-
Cellular Imaging: For biological applications, cells are incubated with the fluorescent chalcone probe. After incubation, cells are washed and visualized using a confocal laser scanning microscope to observe the probe's localization and potential co-localization with specific cellular structures (e.g., tubulin).
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Methoxychalcone Synthesis via Claisen-Schmidt Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxychalcone using the Claisen-Schmidt condensation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Claisen-Schmidt reaction for synthesizing this compound?
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone.[1] In the synthesis of this compound, 4-methoxybenzaldehyde (p-anisaldehyde) reacts with acetophenone in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][3] The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the final chalcone product.
Q2: What are the typical starting materials and catalysts used in this reaction?
The primary reactants are 4-methoxybenzaldehyde and acetophenone.[4] Commonly used catalysts are strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH).[3] The reaction is often carried out in a solvent such as ethanol.
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture over time and spotting them on a TLC plate, you can visualize the consumption of the starting materials (4-methoxybenzaldehyde and acetophenone) and the formation of the this compound product. This helps in determining the optimal reaction time and identifying any potential side products.
Q4: What is a common method for purifying the crude this compound product?
Recrystallization is a widely used technique for purifying crude chalcones. Ethanol is a frequently recommended solvent for this purpose. The process involves dissolving the crude product in a minimum amount of hot ethanol, followed by slow cooling to allow the formation of pure crystals, which can then be collected by filtration.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Inappropriate Catalyst Concentration: The amount and concentration of the base catalyst are critical. Insufficient catalyst can lead to an incomplete reaction, while an excessively high concentration can promote side reactions.
-
Recommendation: Start with a stoichiometric amount of a strong base like NaOH or KOH. You may need to optimize the concentration based on your specific reaction scale and conditions.
-
-
Suboptimal Reaction Temperature: Temperature plays a significant role in the reaction rate and selectivity.
-
Recommendation: Many procedures for this compound synthesis are successfully conducted at room temperature. If the reaction is sluggish, gentle heating might be necessary. However, be aware that higher temperatures can sometimes lead to an increase in side products. One study found that for the synthesis of this compound, room temperature provided a better yield (42.1%) compared to 45 °C.
-
-
Presence of Water: Moisture can sometimes hinder the reaction, especially depending on the catalyst used.
-
Recommendation: Ensure all glassware is thoroughly dried before starting the experiment.
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Recommendation: Monitor the reaction using TLC to ensure the starting materials have been consumed before working up the reaction. Reaction times can vary from minutes to several hours.
-
Problem 2: Presence of Multiple Products (Observed on TLC)
Possible Causes & Solutions:
-
Side Reactions: The most common side reactions in a Claisen-Schmidt condensation are the Michael addition and the Cannizzaro reaction.
-
Michael Addition: The enolate of acetophenone can react with the newly formed this compound.
-
Cannizzaro Reaction: If the aldehyde (4-methoxybenzaldehyde) cannot form an enolate, two molecules can react in the presence of a strong base to produce a carboxylic acid and an alcohol.
-
Self-Condensation of Ketone: Acetophenone can react with itself.
-
-
Minimizing Side Products:
-
Control Stoichiometry: Using a slight excess of the aldehyde (4-methoxybenzaldehyde) can help to ensure the complete consumption of the acetophenone enolate, minimizing self-condensation and Michael addition. However, one optimization study showed a better yield with a 1:1 ratio of reactants compared to a 1:2 ratio of 4-methoxybenzaldehyde to acetophenone.
-
Optimize Catalyst Concentration: A very high concentration of a strong base can favor the Cannizzaro reaction.
-
Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions.
-
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions:
-
Oily Product: The crude product may sometimes appear as an oil rather than a solid, which can complicate purification by recrystallization.
-
Recommendation: Try triturating the oil with a non-polar solvent like hexane to induce solidification. Alternatively, purification by column chromatography may be necessary.
-
-
Poor Crystal Formation during Recrystallization:
-
Recommendation: Ensure you are using a minimal amount of hot solvent to dissolve the crude product. If the solution cools too quickly, it can lead to the precipitation of impurities along with the product. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also help to induce crystallization.
-
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is adapted from a study by Komala et al. (2022).
-
Reactant Preparation: In a suitable flask, dissolve 4-methoxybenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.
-
Catalyst Addition: While stirring at room temperature, add a solution of NaOH.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC. The study found that a 1:1 ratio of reactants at room temperature gave the best yield.
-
Work-up: Once the reaction is complete, pour the reaction mixture into cold water.
-
Neutralization: Neutralize the mixture with a cold 10% HCl solution to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration and recrystallize from ethanol.
Protocol 2: Green Synthesis of Chalcones by Grinding
This solvent-free method is adapted from procedures described by Susanti V.H. and Mulyani S. (2022).
-
Reactant Preparation: In a mortar, combine 4-methoxyacetophenone (1 equivalent), the desired benzaldehyde (in this case, 4-methoxybenzaldehyde, 1 equivalent), and solid sodium hydroxide (1 equivalent).
-
Grinding: Grind the mixture with a pestle at room temperature for approximately 30 minutes. The mixture may become a paste and then solidify.
-
Work-up: After grinding, add cold water to the mixture.
-
Neutralization: Neutralize with a cold 10% HCl solution.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from ethanol.
Data Presentation
Table 1: Effect of Catalyst on Chalcone Synthesis Yield
| Catalyst | Yield (%) | Reference |
| NaOH | 90-98% | |
| KOH | 88-94% | |
| Ba(OH)₂ | 88-98% | |
| Acid Catalysts (HCl, BF₃, B₂O₃) | 10-40% |
Table 2: Optimization of this compound Synthesis
| 4-Methoxybenzaldehyde: Acetophenone Ratio | Temperature | Yield (%) | Reference |
| 1:1 | Room Temperature | 42.1% | |
| 1:2 | Room Temperature | Lower than 42.1% | |
| 1:1 | 45 °C | Lower than 42.1% | |
| 1:2 | 45 °C | Lower than 42.1% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Side reactions in 4-Methoxychalcone synthesis and their prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxychalcone. The content addresses common side reactions and offers strategies for their prevention to optimize product yield and purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound via the Claisen-Schmidt condensation of 4-methoxybenzaldehyde and acetophenone.
Problem: Low or No Yield of this compound
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Ineffective Catalyst | The choice and concentration of the base catalyst are crucial. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used. Ensure the base is not old or deactivated. Use an appropriate concentration, as excessive base can promote side reactions. |
| Suboptimal Reaction Temperature | The reaction is typically conducted at room temperature. Increasing the temperature may not necessarily improve the yield and can lead to the formation of side products. One study found that the best yield (42.1%) for this compound synthesis was achieved at room temperature.[1] |
| Incorrect Stoichiometry | A 1:1 molar ratio of 4-methoxybenzaldehyde to acetophenone is generally optimal. Using an excess of the aldehyde or ketone can lead to side reactions. A study on the optimization of this compound synthesis found that a 1:1 ratio of reactants gave the best yield.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after a reasonable time, consider extending the reaction time. |
| Poor Quality Starting Materials | Use pure starting materials. Impurities in the 4-methoxybenzaldehyde or acetophenone can interfere with the reaction. |
Problem: Presence of Significant Side Products
The Claisen-Schmidt condensation is susceptible to several side reactions that can reduce the yield and complicate the purification of this compound.
1. Michael Addition Adduct Formation
The primary side product is often the Michael addition adduct, where a second molecule of the acetophenone enolate attacks the β-carbon of the newly formed this compound.
-
Prevention Strategies:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the reactants. An excess of acetophenone will increase the likelihood of the Michael addition.[1]
-
Slow Addition of Reactants: Adding the aldehyde slowly to a solution of the ketone and base can help to minimize the concentration of the enolate available for the Michael addition.
-
2. Cannizzaro Reaction
In the presence of a strong base, 4-methoxybenzaldehyde, which lacks α-hydrogens, can undergo a Cannizzaro reaction, disproportionating into 4-methoxybenzyl alcohol and 4-methoxybenzoic acid.
-
Prevention Strategies:
-
Moderate Base Concentration: Use the minimum effective concentration of the base to catalyze the Claisen-Schmidt condensation without promoting the Cannizzaro reaction.
-
Ensure Presence of Ketone: The Cannizzaro reaction is a competing reaction. Ensuring that the acetophenone is readily available for the Claisen-Schmidt condensation will minimize the aldehyde's participation in the Cannizzaro reaction.
-
3. Self-Condensation of Acetophenone
Acetophenone can react with itself (an aldol condensation) in the presence of a base, leading to the formation of dypnone.
-
Prevention Strategies:
-
Control Reaction Temperature: This side reaction is more likely at higher temperatures. Maintaining the reaction at room temperature is generally recommended.
-
Slow Addition of Base: Adding the base slowly to the mixture of the aldehyde and ketone can favor the cross-condensation over the self-condensation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between 4-methoxybenzaldehyde and acetophenone.
Q2: Which catalyst provides the best yield for this compound synthesis?
A2: Base catalysts are generally preferred over acid catalysts for chalcone synthesis. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used and have been reported to provide high yields.[2] Studies have shown that NaOH can provide yields in the range of 90-96% for chalcone synthesis.[2]
Q3: Can this compound be synthesized using "green" chemistry methods?
A3: Yes, solvent-free grinding techniques have been successfully employed for the synthesis of chalcones, including those with methoxy substituents. These methods can offer high yields and reduce the use of hazardous organic solvents. One study reported a 32.5% yield for the synthesis of a hydroxy-methoxychalcone derivative using a grinding technique with NaOH as a catalyst.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture on a TLC plate over time, you can observe the consumption of the starting materials (4-methoxybenzaldehyde and acetophenone) and the appearance of the this compound product.
Q5: What are the typical reaction conditions for this compound synthesis?
A5: A common procedure involves dissolving equimolar amounts of 4-methoxybenzaldehyde and acetophenone in ethanol, followed by the slow addition of an aqueous solution of NaOH or KOH at room temperature. The reaction is typically stirred for several hours.
Quantitative Data Summary
The following tables summarize the reported yields for chalcone synthesis under various conditions.
Table 1: Effect of Catalyst on Chalcone Yield
| Catalyst | Yield (%) | Reference |
| NaOH | 90-96% | |
| KOH | 88-94% | |
| Ba(OH)₂ | 88-98% | |
| Acid Catalysts (e.g., HCl, BF₃) | 10-40% |
Table 2: Effect of Reaction Conditions on this compound Yield
| Reactant Ratio (Aldehyde:Ketone) | Temperature | Yield (%) | Reference |
| 1:1 | Room Temperature | 42.1% | |
| 1:2 | Room Temperature | Lower than 1:1 | |
| 1:1 | 45°C | Lower than at RT | |
| 1:2 | 45°C | Lower than at RT |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound using a solvent.
Materials:
-
4-methoxybenzaldehyde
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl), dilute
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of 4-methoxybenzaldehyde and 10 mmol of acetophenone in 20-30 mL of ethanol.
-
While stirring the solution at room temperature, slowly add a solution of 20 mmol of NaOH in 5-10 mL of water.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl until it is neutral (pH ~7).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product.
-
Recrystallize the crude this compound from ethanol to obtain the pure product.
Protocol 2: Solvent-Free Synthesis of this compound by Grinding
This protocol provides an environmentally friendly alternative to the conventional solvent-based method.
Materials:
-
4-methoxybenzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH), solid
-
Mortar and pestle
-
Distilled water, cold
-
Hydrochloric acid (HCl), 10% (v/v)
Procedure:
-
Place 10 mmol of 4-methoxybenzaldehyde, 10 mmol of acetophenone, and 10 mmol of solid NaOH in a mortar.
-
Grind the mixture with a pestle at room temperature for 15-30 minutes. The mixture may become a paste or solidify.
-
Monitor the reaction completion by TLC.
-
Once the reaction is complete, add cold water to the mortar and triturate the solid.
-
Neutralize the mixture with a cold 10% HCl solution.
-
Filter the solid product and wash it with cold water.
-
Dry the crude product. Recrystallization from ethanol can be performed for further purification.
Visualizations
Reaction Pathways
Caption: Main reaction and side reaction pathways in this compound synthesis.
Experimental Workflow: Troubleshooting Low Yield
References
Troubleshooting purification of 4-Methoxychalcone from crude reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of 4-Methoxychalcone from a crude reaction mixture.
Frequently Asked Questions (FAQs)
Q1: My crude this compound product is an oil and won't solidify. What should I do?
A1: Oiling out is a common issue. Here are several strategies to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the oil to act as a seed for crystallization.
-
Solvent Addition: Add a small amount of a solvent in which this compound is poorly soluble, such as cold hexanes or water, and triturate (grind) the oil with a spatula.
-
Re-dissolve and Slow Cool: Dissolve the oil in a minimal amount of a suitable hot solvent (like ethanol) and allow it to cool very slowly. You can insulate the flask to slow down the cooling rate.
Q2: After recrystallization, my this compound yield is very low. What are the possible causes?
A2: Low recovery can be due to several factors:
-
Using too much recrystallization solvent: This is the most common reason. The product remains dissolved in the mother liquor even after cooling. To remedy this, you can evaporate some of the solvent and try to recrystallize again.
-
Premature crystallization: If the product crystallizes too early in the hot filtration step (if performed), you will lose product on the filter paper. Ensure your solution is hot and you use a pre-heated funnel.
-
Inappropriate solvent choice: The solvent may be too good at dissolving the chalcone, even at low temperatures.
-
Multiple unnecessary transfers: Each transfer of the product from one container to another can result in some loss.
Q3: The melting point of my purified this compound is broad and lower than the literature value. What does this indicate?
A3: A broad and depressed melting point is a strong indication of impurities. The most likely impurities are unreacted starting materials (4-methoxyacetophenone and benzaldehyde) or side-products from the reaction. Further purification by recrystallization or column chromatography is recommended.
Q4: How can I effectively remove unreacted starting materials?
A4:
-
Recrystallization: Unreacted 4-methoxyacetophenone and benzaldehyde have different solubility profiles than this compound. A carefully chosen recrystallization solvent, like an ethanol/water mixture, can effectively separate them.
-
Column Chromatography: Unreacted benzaldehyde is significantly less polar than this compound and will elute first. 4-methoxyacetophenone is more polar than benzaldehyde but generally less polar than the chalcone, allowing for good separation.
Q5: I suspect a Michael addition side reaction has occurred. How do I remove this adduct?
A5: The Michael adduct will likely have a different polarity compared to your desired chalcone.
-
Column Chromatography: This is the most effective method. The polarity of the Michael adduct will depend on the nucleophile used in the addition. A gradient elution can be optimized to separate the two compounds.[1]
-
Recrystallization: It may be possible to find a solvent system where the chalcone and the Michael adduct have significantly different solubilities, but this can be challenging if their polarities are very similar.[1]
Q6: My reaction was run under strong basic conditions, and I'm concerned about Cannizzaro reaction byproducts from benzaldehyde. How can I remove these?
A6: The Cannizzaro reaction of benzaldehyde produces benzyl alcohol and benzoic acid.
-
Aqueous Wash: During the reaction work-up, washing the organic layer with an aqueous basic solution (like sodium bicarbonate) will convert benzoic acid to its water-soluble carboxylate salt, which will be removed into the aqueous layer.
-
Column Chromatography: Benzyl alcohol is more polar than benzaldehyde and this compound and can be separated using column chromatography.
Quantitative Data Summary
For effective troubleshooting, it is crucial to know the physical properties of the desired product and potential impurities.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | 238.29 | 101-111[2][3] | Soluble in dichloromethane, methanol, DMSO; Insoluble in water.[2] |
| 4-Methoxyacetophenone | 150.17 | 36-39 | Soluble in ethanol, ether, acetone, chloroform; Insoluble in water. |
| Benzaldehyde | 106.12 | -26 | Slightly soluble in water; Miscible with ethanol, ether. |
Troubleshooting Purification Issues
Issue 1: Oily Product After Recrystallization
Issue 2: Poor Separation on Thin Layer Chromatography (TLC)
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol details the purification of crude this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography of this compound
This protocol describes the purification of this compound using silica gel column chromatography with a hexane-ethyl acetate gradient.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Sand
-
Cotton or glass wool
Procedure:
-
TLC Analysis: First, determine the optimal solvent system by running TLC plates of the crude mixture in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system should give the this compound an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to remove air bubbles.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder.
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, 80:20). This will elute the compounds in order of increasing polarity (unreacted benzaldehyde first, then this compound, followed by more polar impurities).
-
-
Fraction Pooling and Solvent Evaporation:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
References
4-Methoxychalcone solubility in DMSO, ethanol, and other solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 4-Methoxychalcone in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It exhibits significantly higher solubility in DMSO compared to other common laboratory solvents.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound varies across different solvents. Quantitative data is available for Dimethyl sulfoxide (DMSO) and ethanol. It is also qualitatively described as soluble in dichloromethane and methanol, and insoluble in water.[1][2][3][4]
Q3: Are there any specific recommendations for dissolving this compound in DMSO?
A3: Yes, for optimal dissolution in DMSO, it is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[2] Sonication can also aid in the dissolution process.
Q4: My this compound is not dissolving well in DMSO, what should I do?
A4: If you are experiencing issues with dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous or low-water content DMSO, as DMSO is hygroscopic and absorbed moisture can decrease the solubility of the compound.
-
Apply Sonication: Place the vial in a sonicator bath for a few minutes to facilitate dissolution.
-
Gentle Warming: Gently warm the solution to aid dissolution. However, be cautious and avoid high temperatures to prevent compound degradation.
-
Check Compound Purity: Impurities in the this compound powder can affect its solubility.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 48 | 201.44 | |
| DMSO | 22.5 | 94.43 | |
| Ethanol | 2 | ||
| Dichloromethane | Soluble | Not Quantified | |
| Methanol | Soluble | Not Quantified | |
| Water | Insoluble | Insoluble |
Experimental Protocols
While specific experimental protocols for determining the solubility of this compound were not detailed in the provided search results, a general workflow for preparing a stock solution is outlined below. This protocol is based on standard laboratory practices for dissolving solid compounds.
Protocol: Preparation of a this compound Stock Solution in DMSO
-
Preparation:
-
Allow the vial of solid this compound and a bottle of fresh, anhydrous DMSO to equilibrate to room temperature.
-
-
Weighing:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
-
Solvent Addition:
-
Add the calculated volume of fresh, anhydrous DMSO to the vial containing the compound.
-
-
Dissolution:
-
Vortex the solution for 30-60 seconds.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.
-
Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Store the resulting stock solution at -20°C or -80°C for long-term stability.
-
Diagrams
Caption: Workflow for preparing a this compound stock solution.
Caption: A logical flowchart for troubleshooting dissolution problems.
References
Stability of 4-Methoxychalcone in aqueous solutions for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Methoxychalcone in aqueous solutions for biological assays. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) and methanol.[1][2] It is practically insoluble in water.[1][2] For biological assays, it is recommended to prepare a concentrated stock solution in high-purity DMSO.
Q2: What are the typical storage conditions for this compound stock solutions?
A2: For long-term stability, powdered this compound should be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: Is this compound stable in aqueous cell culture media?
A3: Chalcones, as a class of compounds, can be susceptible to degradation in aqueous solutions, particularly under certain pH, light, and temperature conditions. While specific data for this compound is limited, studies on similar chalcones have shown instability in acidic and alkaline environments, as well as photolability. It is recommended to assess the stability of this compound in your specific cell culture medium over the time course of your experiment.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the general structure of chalcones, potential degradation pathways in aqueous solutions include hydrolysis of the α,β-unsaturated ketone, oxidation, and photodegradation. Forced degradation studies on related chalcones have shown degradation under acidic, basic, and oxidative stress conditions.
Q5: How can I minimize the degradation of this compound in my experiments?
A5: To minimize degradation, it is recommended to:
-
Prepare fresh working solutions from a frozen stock for each experiment.
-
Protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Maintain a controlled pH environment, ideally close to neutral (pH 7.4) for most biological assays.
-
Avoid prolonged exposure to high temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in the aqueous assay buffer or cell culture medium. | 1. Verify Stock Solution Integrity: Re-test the concentration and purity of your DMSO stock solution using HPLC. 2. Assess Stability in Media: Perform a stability study by incubating this compound in your specific cell culture medium for the duration of your experiment and analyze the remaining compound concentration by HPLC or LC-MS/MS. 3. Use Freshly Prepared Solutions: Avoid using old or repeatedly freeze-thawed working solutions. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Formation of degradation products. | 1. Review Experimental Conditions: Check for exposure to harsh pH, excessive light, or high temperatures. 2. Perform Forced Degradation: To identify potential degradation products, subject a sample of this compound to forced degradation conditions (e.g., acid, base, peroxide, heat, light) and analyze the resulting mixture by LC-MS/MS to see if the unexpected peaks match. |
| High variability between replicate wells in cell-based assays | Inconsistent compound concentration due to degradation or precipitation. | 1. Ensure Homogeneity: Vortex working solutions thoroughly before adding to the assay plate. 2. Visual Inspection: Check for any precipitate in the wells after adding the compound. If precipitation is observed, consider using a lower concentration or a different solubilization strategy. 3. Minimize Incubation Time: If the compound is found to be unstable in the medium, consider reducing the incubation time of the assay if experimentally feasible. |
Quantitative Data Summary
Table 1: Illustrative Degradation Profile of a Chalcone Derivative in Aqueous Buffers
| pH | Temperature (°C) | Half-life (t½) (hours) |
| 3.0 | 37 | > 48 |
| 5.0 | 37 | 24 - 48 |
| 7.4 | 37 | 8 - 12 |
| 9.0 | 37 | < 4 |
| 7.4 | 25 | 24 - 36 |
| 7.4 | 4 | > 72 |
Note: This data is for illustrative purposes and the actual stability of this compound may vary.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Solutions
This protocol outlines a general procedure to determine the stability of this compound in a specific aqueous buffer or cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
DMSO (HPLC grade)
-
Aqueous buffer or cell culture medium of interest
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector and a C18 column
2. Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Aqueous Solution: Dilute the stock solution into the pre-warmed (e.g., 37°C) aqueous solution to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all samples.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the solution. This will serve as the T=0 time point. Quench the reaction by adding an equal volume of cold acetonitrile to precipitate proteins and stop degradation.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots and immediately quench with an equal volume of cold acetonitrile.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of this compound using a validated HPLC method. A suitable method for a related chalcone uses a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). Detection is typically performed at the λmax of the compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A flowchart for troubleshooting common issues related to the stability of this compound.
Proposed Signaling Pathway of this compound
Caption: this compound is known to activate PPARγ and modulate the Nrf2 signaling pathway. *Note: The effect on Nrf2 may be cell-type dependent.
References
Technical Support Center: 4-Methoxychalcone in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-methoxychalcone in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound in a powdered form?
A1: When stored as a powder at -20°C, this compound is stable for at least three years.[1] It is recommended to keep the compound in a dry and dark environment to prevent degradation.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO (up to 48 mg/mL) and ethanol (up to 2 mg/mL), but it is insoluble in water.[1] For cell culture experiments, a common practice is to prepare a concentrated stock solution in sterile DMSO. It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1] Once prepared, stock solutions should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month to minimize freeze-thaw cycles.[2]
Q3: I am observing lower than expected bioactivity of this compound in my cell culture experiments. Could this be due to degradation in the media?
A3: Yes, lower than expected bioactivity can be a sign of compound degradation in the cell culture medium. Chalcones, as a class of compounds, can be susceptible to degradation under certain conditions.[3] Factors such as the pH of the medium, exposure to light, and the presence of reactive oxygen species can contribute to the degradation of this compound over the course of an experiment.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products in cell culture media are not extensively documented in the provided search results, chalcones can undergo reactions such as isomerization, oxidation, or hydrolysis under certain conditions. Degradation may lead to a loss of the α,β-unsaturated ketone moiety, which is often crucial for the biological activity of chalcones.
Q5: How can I assess the stability of this compound in my specific cell culture medium?
A5: You can perform a stability study by incubating this compound in your cell culture medium at 37°C for various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the remaining this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide will help you address common issues related to the stability of this compound in your cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound after addition to the culture medium. | 1. Minimize exposure to light: Protect your cell culture plates from direct light by wrapping them in aluminum foil or using amber-colored plates.2. Control pH: Ensure the pH of your cell culture medium is stable throughout the experiment, as pH variations can affect compound stability.3. Freshly prepare working solutions: Prepare the final dilution of this compound in the medium immediately before adding it to the cells. |
| Precipitation of the compound in the medium | The concentration of this compound exceeds its solubility in the final culture medium, or the DMSO concentration is too high. | 1. Check final DMSO concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation.2. Determine solubility limit: Perform a solubility test of this compound in your specific cell culture medium before conducting your experiment.3. Use a gentle mixing technique: When adding the compound to the medium, mix it gently to ensure proper dissolution. |
| Loss of compound over time (confirmed by HPLC/LC-MS) | The compound is degrading due to factors inherent to the culture conditions (e.g., temperature, media components). | 1. Shorten incubation time: If significant degradation occurs over long incubation periods, consider designing shorter-term experiments if feasible.2. Replenish the compound: For longer experiments, you may need to replenish the medium with freshly prepared this compound at regular intervals.3. Evaluate media components: Some media components might accelerate degradation. If possible, test the stability in a simpler buffered salt solution (e.g., PBS) to identify potential interactions. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of this compound under different conditions. Please note that this data is hypothetical and intended for guidance. Researchers should perform their own stability studies to obtain precise data for their specific experimental setup.
Table 1: Illustrative Stability of this compound in DMEM at 37°C
| Time (hours) | Concentration Remaining (%) |
| 0 | 100 |
| 2 | 95 |
| 4 | 90 |
| 8 | 82 |
| 24 | 65 |
| 48 | 45 |
Table 2: Illustrative Effect of Light Exposure on this compound Degradation in Cell Culture Medium at 37°C over 24 hours
| Condition | Concentration Remaining (%) |
| Protected from Light | 85 |
| Exposed to Ambient Light | 65 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Prepare a stock solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solution: Dilute the stock solution in the cell culture medium to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Place the tubes in a 37°C incubator.
-
Sample collection: At each designated time point, remove one tube from the incubator and immediately stop the degradation process by adding an equal volume of ice-cold acetonitrile. This will precipitate proteins.
-
Sample preparation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
HPLC analysis: Transfer the supernatant to an HPLC vial. Inject a suitable volume (e.g., 20 µL) onto the HPLC system.
-
Chromatographic conditions (example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 320 nm
-
-
Data analysis: Quantify the peak area of this compound at each time point. The percentage of remaining compound can be calculated relative to the peak area at time 0.
Visualizations
Signaling Pathway
Caption: PPARγ activation by this compound.
Experimental Workflow
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Overcoming Poor Water Solubility of 4-Methoxychalcone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of 4-Methoxychalcone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water solubility a concern?
This compound is a chalcone derivative found in citrus fruits that exhibits diverse pharmacological properties, including anti-tumor and anti-inflammatory activities[1]. Its chemical structure, characterized by two aromatic rings linked by an enone backbone, is largely non-polar, making it hydrophobic. This inherent hydrophobicity results in very low water solubility, posing a significant challenge for its use in aqueous experimental systems like cell culture media and buffer solutions.
Q2: What are the known solubility limits of this compound?
This compound is practically insoluble in water[1][2][3][4]. However, it is soluble in several organic solvents. The table below summarizes the available quantitative solubility data.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 48 mg/mL (201.44 mM) | |
| Dimethyl Sulfoxide (DMSO) | 22.5 mg/mL (94.43 mM) | |
| Ethanol | 2 mg/mL | |
| Dichloromethane | Soluble | |
| Methanol | Soluble | |
| Water | Predicted: 0.0045 g/L |
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. Why does this happen?
This common issue is known as "solvent-shifting" precipitation. While DMSO can dissolve this compound at high concentrations, diluting this stock solution into an aqueous buffer drastically changes the solvent environment to be predominantly water. Since this compound is not soluble in water, it precipitates out of the solution. The key is to ensure that the final concentration of both this compound and the organic solvent (e.g., DMSO) in the aqueous medium are low enough to maintain solubility.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
To avoid solvent-induced cytotoxicity or artifacts, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to perform a preliminary experiment to determine the DMSO tolerance of your specific cell line.
Troubleshooting Guide: Preventing Precipitation of this compound
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer
-
Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer.
-
Solution:
-
Decrease the Final Concentration: Lower the final working concentration of this compound in your experiment.
-
Optimize Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the aqueous buffer, thereby keeping the final DMSO concentration low and reducing the solvent-shifting effect.
-
Proper Mixing Technique: Add the this compound stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This ensures rapid and uniform dispersion, preventing localized high concentrations that can lead to immediate precipitation.
-
Issue 2: Solution is Initially Clear but Becomes Cloudy Over Time
-
Cause: The solution is in a metastable supersaturated state, or there are interactions with buffer components.
-
Solution:
-
Reduce Final Concentration: The initial dissolution may have been successful, but the concentration is above the thermodynamic solubility limit. Lower the final concentration of this compound.
-
Maintain Constant Temperature: A decrease in temperature can reduce solubility. Ensure your experimental setup is maintained at a constant temperature.
-
Buffer Compatibility: Certain salts or proteins in your buffer could promote precipitation. If possible, test the solubility in a simpler buffer first.
-
Experimental Protocols for Enhancing Solubility
Here are detailed methodologies for preparing this compound solutions for various experimental applications.
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a high-concentration stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
This protocol details the dilution of the organic stock solution into an aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed aqueous buffer (e.g., PBS) or complete cell culture medium
-
Sterile conical tubes
Procedure:
-
In a sterile conical tube, add the required volume of the this compound stock solution to a small volume of the aqueous buffer or medium (e.g., 1 mL).
-
Gently pipette up and down or vortex briefly to create an intermediate dilution.
-
Add the remaining volume of the aqueous buffer or medium to the tube containing the intermediate dilution.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation before use.
Protocol 3: Co-Solvent System for Enhanced Aqueous Solubility
For experiments requiring higher concentrations of this compound in an aqueous environment, a co-solvent system can be employed.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline or PBS
Procedure for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline Formulation:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add the saline or PBS and mix thoroughly.
-
Ensure the final solution is clear before use.
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex (General Method)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure (Freeze-Drying Method):
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a common starting point).
-
Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Add the calculated amount of this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution (e.g., at -80°C).
-
Lyophilize the frozen solution until a dry powder is obtained. This powder is the this compound-HP-β-CD inclusion complex.
-
The powder can then be dissolved in aqueous buffers for experiments.
Visualization of Experimental Workflows and Concepts
Workflow for Preparing an Aqueous Working Solution
Caption: Workflow for preparing this compound solutions.
Logical Relationship of Solubility Issues and Solutions
Caption: Strategies to overcome this compound solubility issues.
Signaling Pathway: this compound and PPARγ Activation
This compound has been shown to enhance adipocyte differentiation, in part, by its potent effects on Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activation.
Caption: this compound activates the PPARγ signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cell Culture Troubleshooting [sigmaaldrich.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Case study: cremophor EL-based liquid formulations as simple substitutes for amorphous solid dispersions in early preclinical in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methoxychalcone Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the precipitation of 4-Methoxychalcone in your stock solutions and experimental setups.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my stock solution. What is the most likely cause?
A1: Precipitation of this compound from a stock solution is most commonly due to exceeding its solubility limit in the chosen solvent. This can be influenced by several factors including the concentration of the stock solution, the storage temperature, and the purity of the solvent. This compound is a hydrophobic compound and is insoluble in water.[1][2] Therefore, using an appropriate organic solvent is crucial.
Q2: What is the best solvent to use for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] Ethanol can also be used, but the solubility is significantly lower.[3] For other applications, it is also known to be soluble in dichloromethane and methanol.
Q3: I've prepared my stock solution in DMSO, but it's still precipitating upon dilution into my aqueous cell culture medium. Why is this happening?
A3: This is a common phenomenon known as "solvent shock." When a concentrated DMSO stock solution is rapidly diluted into an aqueous medium, the this compound can locally exceed its solubility in the mixed solvent system, causing it to precipitate. The high salt and protein content of some cell culture media can further reduce its solubility.
Q4: How can I prevent my this compound from precipitating when I add it to my cell culture medium?
A4: To avoid precipitation upon dilution, it is recommended to perform a serial or stepwise dilution. Instead of adding the concentrated stock directly to your final volume of media, first, create an intermediate dilution in a smaller volume of media. Then, add this intermediate dilution to the final volume. It is also crucial to ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: For long-term stability (up to one year), it is recommended to store this compound stock solutions in a solvent like DMSO at -80°C. For shorter-term storage (up to one month), -20°C is acceptable. It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock, potentially reducing solubility. Chalcones can also be sensitive to light, so storing solutions in amber vials or wrapping them in foil is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in the stock solution vial during storage. | The concentration of this compound is too high for the storage temperature. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. If it does not redissolve, you may need to prepare a new, less concentrated stock solution. |
| The stock solution appears cloudy or has visible particles. | The compound may not be fully dissolved. | Use sonication to aid dissolution. Ensure you are using a high-purity, anhydrous grade of DMSO, as absorbed moisture can reduce solubility. |
| Precipitation occurs immediately upon adding the stock solution to the cell culture medium. | "Solvent shock" due to rapid dilution. | Perform a serial dilution. First, dilute the stock solution 1:10 or 1:100 in your cell culture medium, and then add this intermediate dilution to your final experimental volume. |
| The medium becomes cloudy over time after adding this compound. | The final concentration of this compound in the medium exceeds its thermodynamic solubility, or the compound is interacting with components in the medium, such as serum proteins. | Try lowering the final concentration of this compound in your experiment. You can also try reducing the serum concentration in your medium if your experimental design allows. |
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 48 mg/mL (201.44 mM) | |
| Dimethyl Sulfoxide (DMSO) | 22.5 mg/mL (94.43 mM) | |
| Ethanol | 2 mg/mL | |
| Dichloromethane | Soluble | |
| Methanol | Soluble | |
| Water | Insoluble |
Note: Solubility can be batch-dependent. It is always recommended to perform a small-scale solubility test with your specific lot of compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 238.28 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 2.38 mg of this compound.
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000
-
Mass (mg) = 0.010 mol/L * 0.001 L * 238.28 g/mol * 1000 = 2.38 mg
-
-
Weigh the compound: Carefully weigh 2.38 mg of this compound and place it into a sterile amber microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or plates
Procedure (for a final concentration of 10 µM in 10 mL of medium):
-
Thaw the stock solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (1:100): Add 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium in a sterile microcentrifuge tube. This will give you a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Prepare the final working solution (1:10): Add 1 mL of the 100 µM intermediate solution to 9 mL of complete cell culture medium in a sterile conical tube. This will give you a final concentration of 10 µM this compound. The final DMSO concentration will be 0.1%.
-
Mix thoroughly: Gently mix the final working solution before adding it to your cells.
Signaling Pathways and Experimental Workflows
This compound is known to interact with several signaling pathways, which is important to consider in the context of your experiments.
References
Technical Support Center: Interpreting Complex NMR Spectra of 4-Methoxychalcone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 4-methoxychalcone derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the aromatic region of my ¹H NMR spectrum so complex and overlapping?
A1: The ¹H NMR spectra of this compound derivatives often exhibit complex and overlapping signals in the aromatic region (typically δ 6.9–8.1 ppm).[1] This complexity arises from several factors:
-
Signal Crowding: Both phenyl rings contribute multiple protons that resonate in a narrow chemical shift range.
-
Extensive Conjugation: The α,β-unsaturated ketone system allows for electron delocalization across the two phenyl groups, influencing the chemical environment of the aromatic protons and causing their signals to overlap.[2]
-
Second-Order Effects: When the difference in chemical shift between coupled protons is small (comparable to the coupling constant), second-order effects can distort the expected splitting patterns, further complicating the spectrum.
Q2: How can I definitively distinguish between the vinylic protons (H-α and H-β) and the aromatic signals?
A2: Differentiating the vinylic protons from the aromatic signals can be challenging due to signal overlap.[2]
-
Coupling Constants (J-values): The most reliable method is to identify the characteristic trans-vinylic coupling constant. The H-α and H-β protons typically appear as doublets with a large coupling constant (J ≈ 15-16 Hz).[1][3] Aromatic proton-proton couplings are usually smaller (J ≈ 7-9 Hz for ortho-coupling).
-
Chemical Shift: The H-β proton is generally more deshielded (further downfield) than the H-α proton due to the influence of the carbonyl group.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) can show the correlation between the H-α and H-β protons, confirming their connectivity.
-
Selective Deuteration: Strategically replacing specific protons with deuterium can simplify the spectrum by removing their corresponding signals, aiding in the assignment of the remaining peaks.
Q3: My ¹H NMR spectrum shows a singlet around 1.6 ppm that I can't assign to my compound. What is it?
A3: An unexpected singlet around 1.6 ppm is often due to the presence of water in the deuterated solvent, such as CDCl₃. To avoid this, use a fresh ampoule of deuterated solvent or store the solvent over molecular sieves.
Q4: I see unexpected peaks in my spectrum that don't correspond to my starting materials or product. What could be the cause?
A4: These peaks could be from several sources:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane) can be difficult to remove completely.
-
Impurities: The presence of side-products from the reaction or impurities in the starting materials.
-
Photoisomerization: Chalcones can undergo trans-cis isomerization upon exposure to light, leading to a new set of vinylic and aromatic signals. It is advisable to protect samples from light.
Q5: Why are some of my aromatic or vinylic signals broad instead of sharp?
A5: Broad signals in the NMR spectrum can be caused by:
-
Sample Aggregation: At higher concentrations, molecules may aggregate, leading to broader lines. Try running the spectrum with a more dilute sample.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Filtering the sample may help.
-
Intermediate Chemical Exchange: If the molecule is undergoing a chemical exchange process (e.g., conformational changes) on a timescale similar to the NMR experiment, the signals can broaden. Acquiring the spectrum at a different temperature may resolve this.
Troubleshooting Guides
Issue 1: Overlapping Aromatic and Vinylic Signals
Caption: Troubleshooting workflow for overlapping NMR signals.
Issue 2: Unexpected Peaks in the Spectrum
Caption: Decision tree for identifying unexpected NMR peaks.
Data Presentation
The following tables summarize typical ¹H and ¹³C NMR data for a representative this compound derivative. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: Typical ¹H NMR Data for this compound Derivatives (in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | ~ 3.87 | Singlet (s) | - |
| Aromatic H (Ring A) | ~ 6.98 | Doublet (d) | ~ 8.8 |
| H-α | ~ 7.54 | Doublet (d) | ~ 15.6 |
| Aromatic H (Ring B) | ~ 7.40 - 7.65 | Multiplet (m) | - |
| H-β | ~ 7.80 | Doublet (d) | ~ 15.6 |
| Aromatic H (Ring A) | ~ 8.04 | Doublet (d) | ~ 8.8 |
Note: Ring A is the phenyl ring attached to the carbonyl group, and Ring B is attached to the β-carbon.
Table 2: Typical ¹³C NMR Data for this compound Derivatives (in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
| -OCH₃ | ~ 55.5 |
| C-3', C-5' | ~ 113.9 |
| C-α | ~ 122.0 |
| C-1' | ~ 130.8 |
| C-2', C-6' | ~ 130.9 |
| Aromatic C | ~ 128.0 - 135.0 |
| C-β | ~ 144.5 |
| C-4' | ~ 163.5 |
| C=O | ~ 190.5 |
Note: Primed numbers (') refer to the carbons on the methoxy-substituted phenyl ring (Ring A).
Experimental Protocols
Standard Protocol for NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of the purified this compound derivative directly into a clean, dry NMR tube.
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube using a clean pipette. CDCl₃ is a common choice, but DMSO-d₆ can be used for less soluble compounds.
-
Dissolve Sample: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be required for poorly soluble samples.
-
Filter (If Necessary): If the solution is not perfectly clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a new NMR tube to remove any particulate matter.
-
Acquire Spectrum: Insert the NMR tube into the spectrometer and follow the instrument's standard procedure for acquiring ¹H, ¹³C, and any necessary 2D NMR spectra.
Caption: Standard workflow for NMR sample preparation.
References
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 4-Methoxychalcone: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Methoxychalcone, a chalcone derivative with significant therapeutic potential, is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry—for the precise quantification of this compound. The information presented herein is synthesized from established analytical methodologies for this compound and structurally related compounds to provide a robust comparative framework.
High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely adopted technique for the analysis of chalcones due to its high resolution, sensitivity, and applicability to a broad range of compounds. This guide will delve into a detailed, validated HPLC method and contrast its performance with GC-MS and UV-Vis Spectrophotometry, offering insights into the strengths and limitations of each approach.
Comparative Performance of Analytical Methods
The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis. The following table summarizes the key performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantification of this compound, based on typical validation parameters.
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.999 |
| Linear Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 0.3 - 17.6 µg/mL |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL | ~26 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~3 ng/mL | ~80 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Selectivity | High | Very High | Low to Moderate |
| Analysis Time | ~10-15 min | ~20-30 min | ~5 min |
Experimental Protocols
Detailed methodologies for the HPLC method validation and the alternative techniques are provided below. These protocols are based on established practices for the analysis of chalcones and related compounds.
Validated HPLC Method for this compound
This method utilizes reversed-phase HPLC with UV detection, a robust and common approach for the analysis of chalcone derivatives.
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Methanol and Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standards: Serially dilute the stock solution with the mobile phase to prepare working standards in the desired concentration range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds like this compound.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
2. Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
3. Standard and Sample Preparation:
-
Prepare stock and working standard solutions of this compound in a volatile solvent like methanol or acetone.
-
Sample preparation may involve extraction and derivatization depending on the sample matrix to enhance volatility and thermal stability, although this compound can often be analyzed directly.
Alternative Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds with chromophores, such as chalcones. However, it is less specific than chromatographic methods.
1. Instrumentation:
-
UV-Vis spectrophotometer.
2. Method:
-
Solvent: A suitable UV-grade solvent in which this compound is soluble and stable (e.g., methanol or ethanol).
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the chosen solvent by scanning a standard solution over a range of 200-400 nm. The λmax for chalcones is typically in the range of 300-380 nm.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. The concentration of this compound in the sample can be determined from the calibration curve.
Visualizing the Workflow and Comparison
To better illustrate the processes and comparisons, the following diagrams are provided.
Caption: Workflow for the validation of the HPLC method for this compound quantification.
Caption: Comparison of key attributes of HPLC, GC-MS, and UV-Vis for this compound analysis.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. The validated HPLC-UV method presented here offers a balanced combination of selectivity, sensitivity, and robustness, making it suitable for a wide range of applications in research and quality control.
GC-MS provides superior selectivity and sensitivity, which is particularly advantageous for complex matrices or when very low detection limits are required. However, the requirement for volatility may necessitate derivatization steps for some chalcones.
UV-Vis spectrophotometry , while being the simplest and most rapid method, suffers from lower selectivity. It is best suited for the analysis of relatively pure samples or for preliminary screening purposes where high specificity is not a critical requirement.
Ultimately, a thorough understanding of the performance characteristics of each technique, as outlined in this guide, will enable researchers and drug development professionals to select the most appropriate method for their specific analytical needs in the quantification of this compound.
A Comparative Guide to LC-MS/MS Method Development for 4-Methoxychalcone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of 4-methoxychalcone. It is designed to assist researchers in selecting and developing robust analytical methods for this and similar chalcone derivatives. The guide includes detailed experimental protocols, a side-by-side comparison of key analytical parameters, and a visualization of a relevant biological signaling pathway modulated by this compound.
Introduction to this compound Analysis
This compound is a member of the chalcone family, a class of organic compounds that are precursors to flavonoids and exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its mechanism of action. LC-MS/MS is the premier analytical technique for this purpose, offering high selectivity and sensitivity.[2]
Comparative Analysis of LC-MS/MS Methods
This section compares a conventional High-Performance Liquid Chromatography (HPLC)-MS/MS method with a more rapid Ultra-Performance Liquid Chromatography (UPLC)-MS/MS approach. The choice between these methods often depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and available instrumentation.
| Parameter | Method 1: HPLC-MS/MS | Method 2: UPLC-MS/MS |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[3] | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.8 - 1.2 mL/min | 0.4 - 0.6 mL/min |
| Gradient | 10-90% B over 15-20 minutes | 10-95% B over 3-5 minutes |
| Injection Volume | 10 - 20 µL | 1 - 5 µL |
| Run Time | ~25 minutes | ~7 minutes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 239.1 [M+H]⁺[4] | 239.1 [M+H]⁺[4] |
| Product Ions (m/z) | 135.1, 107.1, 77.1 | 135.1, 107.1, 77.1 |
| Collision Energy | Optimized for specific instrument (typically 15-30 eV) | Optimized for specific instrument (typically 15-30 eV) |
Experimental Protocols
Below are detailed methodologies for sample preparation and the two LC-MS/MS methods.
Sample Preparation: Protein Precipitation for Biological Matrices
Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma or serum.
-
To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow for Sample Preparation by Protein Precipitation.
Method 1: HPLC-MS/MS Analysis
This method is suitable for standard HPLC systems and provides robust separation.
-
HPLC System: A standard HPLC system with a binary pump and autosampler.
-
Column: C18 Reverse-Phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Injection Volume: 15 µL.
-
Column Temperature: 30°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
This compound: 239.1 -> 135.1 (Quantifier), 239.1 -> 107.1 (Qualifier)
-
Internal Standard: (Specific to the chosen standard)
-
Method 2: UPLC-MS/MS Analysis
This method is ideal for high-throughput analysis, offering significantly shorter run times.
-
UPLC System: An ultra-performance liquid chromatography system.
-
Column: C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-4 min: 10-95% B
-
4-5 min: 95% B
-
5.1-7 min: 10% B (re-equilibration)
-
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
This compound: 239.1 -> 135.1 (Quantifier), 239.1 -> 107.1 (Qualifier)
-
Internal Standard: (Specific to the chosen standard)
-
Biological Signaling Pathway Modulation
This compound and related chalcones have been shown to exert their biological effects, particularly their anti-inflammatory properties, through the modulation of key signaling pathways. One such pathway involves the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and its interplay with the NF-κB and MAPK signaling cascades.
Modulation of PPARγ and NF-κB pathways by this compound.
As illustrated, this compound can activate PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, where it can inhibit the activity of the pro-inflammatory transcription factor NF-κB. Chalcones can also directly inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα. Furthermore, chalcone derivatives have been shown to modulate the MAPK signaling pathway, which can influence both PPARγ activity and inflammatory responses. This dual action of activating anti-inflammatory pathways while inhibiting pro-inflammatory ones highlights the therapeutic potential of this compound.
References
4-Methoxychalcone vs. Other Chalcone Derivatives: A Comparative Guide for Researchers
For Immediate Publication
A comprehensive analysis of 4-Methoxychalcone in comparison to other chalcone derivatives, providing researchers, scientists, and drug development professionals with a detailed guide to its biological activities, supported by experimental data and protocols.
Chalcones, a class of aromatic ketones, are precursors of flavonoids and are known for their wide range of pharmacological properties. Among the numerous derivatives, this compound has garnered significant attention for its notable anticancer, antioxidant, and antimicrobial activities. This guide provides an objective comparison of this compound with other chalcone derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Comparative Biological Activity: A Tabular Overview
To facilitate a clear comparison, the biological activities of this compound and other selected chalcone derivatives are summarized below. The data, presented in terms of IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, has been compiled from various studies. Lower values indicate higher potency.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound/Derivative | Substitution | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | Reference |
| This compound | 4-OCH₃ | 4.19 ± 1.04 | >100 | - | [1] |
| 2'-Hydroxy-4-methoxychalcone | 2'-OH, 4-OCH₃ | - | - | - | |
| 4-Hydroxy-4'-methoxychalcone | 4-OH, 4'-OCH₃ | - | - | - | |
| 2'-Hydroxychalcone | 2'-OH | - | - | - | |
| 4-Chlorochalcone | 4-Cl | - | 8 µM | - | [2] |
| 3,4-Dimethoxychalcone | 3,4-(OCH₃)₂ | - | - | - | |
| Unsubstituted Chalcone | - | - | - | - |
Data presented as mean ± standard deviation where available. "-" indicates data not available in the cited sources.
Table 2: Comparative Antioxidant Activity (DPPH Scavenging IC₅₀ in µg/mL)
| Compound/Derivative | Substitution | IC₅₀ (µg/mL) | Reference |
| This compound | 4-OCH₃ | - | |
| p-Hydroxy-m-Methoxy Chalcone | 4-OH, 3-OCH₃ | 11.9 | [3] |
| 2'-Hydroxy-4-methoxyphenylprop-2-en-1-one | 2'-OH, 4-OCH₃ | 6.89 | [4] |
| 2',6'-Dihydroxy-3-methoxychalcone | 2',6'-(OH)₂, 3-OCH₃ | 3.17 | [5] |
| 2'-hydroxy-3-(4-hydroxyphenyl)prop-2-en-1-one | 2'-OH, 4-OH | 8.22 | |
| Ascorbic Acid (Standard) | - | 2.17 - 3.3 |
Data presented as mean values. "-" indicates data not available in the cited sources.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative | Substitution | Staphylococcus aureus | Escherichia coli | Reference |
| This compound | 4-OCH₃ | - | - | |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 3,4-(OCH₃)₂, 2'-OH | 125 | 250 | |
| Coumarin clubbed chalcone (unsubstituted) | - | 10 µM | 8 µM | |
| Coumarin clubbed chalcone (4-Cl) | 4-Cl | 17 µM | 13 µM |
Data presented as mean values. "-" indicates data not available in the cited sources.
Key Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Synthesis of this compound (Claisen-Schmidt Condensation)
This protocol describes a common method for the synthesis of this compound.
Workflow:
Materials:
-
4-Methoxyacetophenone
-
4-Methoxybenzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve equimolar amounts of 4-methoxyacetophenone and 4-methoxybenzaldehyde in ethanol.
-
To this solution, add an aqueous solution of NaOH dropwise while stirring at room temperature.
-
Continue stirring for a specified period (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the chalcone derivatives and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Procedure:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare various concentrations of the chalcone derivatives and a standard antioxidant (e.g., ascorbic acid).
-
Mix the chalcone solution with the DPPH solution in a 96-well plate or cuvettes.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of DPPH radical scavenging and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).
-
Prepare serial two-fold dilutions of the chalcone derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without chalcone) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the chalcone that shows no visible growth.
This comparative guide highlights the significant potential of this compound as a lead compound in drug discovery. Its multifaceted biological activities, coupled with a well-defined synthetic route, make it a compelling candidate for further investigation and development. The provided data and protocols aim to serve as a valuable resource for the scientific community engaged in the exploration of chalcone derivatives for therapeutic applications.
References
A Comparative Analysis of the Anti-inflammatory Properties of 4-Methoxychalcone and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Anti-inflammatory Compounds
In the landscape of anti-inflammatory drug discovery, both synthetic compounds and naturally-derived scaffolds are of significant interest. This guide provides a comparative overview of the anti-inflammatory activities of 4-Methoxychalcone, a derivative of the chalcone family of compounds, and Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This comparison is based on available preclinical data from both in vitro and in vivo studies, offering insights into their mechanisms of action and relative potencies.
Executive Summary
Ibuprofen, a cornerstone of anti-inflammatory therapy, primarily exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.[1][2][3] In contrast, this compound and its closely related derivatives exhibit a more multifaceted mechanism of action. Evidence suggests that these chalcones not only modulate the COX pathway but also inhibit the production of a broader range of inflammatory mediators, including nitric oxide (NO) and various cytokines, through the regulation of key signaling pathways such as nuclear factor-kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2).
This guide presents a side-by-side comparison of their efficacy in preclinical models, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved to facilitate a comprehensive understanding of their anti-inflammatory profiles.
Comparative Anti-inflammatory Activity: In Vitro Data
The following table summarizes the in vitro anti-inflammatory effects of this compound derivatives and Ibuprofen on key inflammatory markers. Direct comparative studies are limited; therefore, data from separate studies using similar cell models (LPS-stimulated RAW 264.7 macrophages) are presented to provide a relative understanding of their potency.
| Inflammatory Marker | 2'-Hydroxy-4'-methoxychalcone | Ibuprofen | Assay |
| Prostaglandin E2 (PGE2) Production | IC50: 3 µM[3] | - | TPA-stimulated rat peritoneal macrophages |
| Nitric Oxide (NO) Production | ~83.95% inhibition at 20 µM (for 2'-hydroxy-4',6'-dimethoxychalcone) | - | LPS-stimulated RAW 264.7 cells |
| Tumor Necrosis Factor-alpha (TNF-α) Production | ~91.64% inhibition at 20 µM (for 2'-hydroxy-4',6'-dimethoxychalcone) | - | LPS-stimulated RAW 264.7 cells |
| Interleukin-6 (IL-6) Production | ~83.12% inhibition at 20 µM (for 2'-hydroxy-4',6'-dimethoxychalcone) | - | LPS-stimulated RAW 264.7 cells |
| Interleukin-1β (IL-1β) Production | ~68.52% inhibition at 20 µM (for 2'-hydroxy-4',6'-dimethoxychalcone) | - | LPS-stimulated RAW 264.7 cells |
| COX-2 Enzyme Inhibition | Does not directly inhibit COX-2 activity, but inhibits its expression.[3] | IC50: 80 µM (in human peripheral monocytes) | Enzyme activity assay |
| COX-1 Enzyme Inhibition | Slightly inhibits COX-1 activity. | IC50: 12 µM (in human peripheral monocytes) | Enzyme activity assay |
Note: Data for 2'-hydroxy-4'-methoxychalcone and its dimethoxy derivative are presented as the closest available information to this compound. The lack of direct comparative data for Ibuprofen in some of the same assays highlights a gap in the current literature.
Comparative Anti-inflammatory Activity: In Vivo Data
The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the acute anti-inflammatory activity of compounds. Below is a comparative summary of the effects of a chalcone derivative and Ibuprofen in this model.
| Compound | Dose | % Inhibition of Edema | Time Point | Animal Model |
| 3,4-Dihydroxychalcone derivative | 75 mg/kg | Higher than Ibuprofen | 1 and 3 hours | Mice |
| Ibuprofen | 200 mg/kg | - | - | Mice |
Mechanisms of Anti-inflammatory Action
Ibuprofen: The COX Inhibitor
Ibuprofen's primary mechanism of action is the non-selective and reversible inhibition of both COX-1 and COX-2 enzymes. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, ibuprofen effectively reduces the production of these pro-inflammatory molecules.
Caption: Ibuprofen's inhibition of the COX pathway.
This compound: A Multi-Target Approach
The anti-inflammatory mechanism of this compound and its derivatives is more complex, involving the modulation of multiple signaling pathways. Evidence suggests that these compounds can:
-
Inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS) , leading to reduced production of prostaglandins and nitric oxide.
-
Suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Modulate the NF-κB signaling pathway , a critical regulator of the inflammatory response.
-
Activate the Nrf2/Heme Oxygenase-1 (HO-1) pathway , which has anti-inflammatory and antioxidant effects.
Caption: Multi-target anti-inflammatory mechanism of this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard (e.g., Ibuprofen), and test compound groups.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally at a specified time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This cell-based assay is used to evaluate the effect of compounds on the production of inflammatory mediators.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into multi-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound or vehicle for a specified period (e.g., 1 hour).
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and PGE2: The levels of these mediators in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The inhibitory effect of the compound on the production of each inflammatory marker is calculated relative to the LPS-stimulated control.
Caption: Workflow for in vitro anti-inflammatory assays.
Conclusion
This comparative guide highlights the distinct anti-inflammatory profiles of this compound and Ibuprofen. While Ibuprofen is a well-established and potent inhibitor of prostaglandin synthesis, this compound and its derivatives appear to offer a broader spectrum of anti-inflammatory activity by targeting multiple inflammatory mediators and signaling pathways. The available data suggests that chalcones hold significant promise as lead compounds for the development of novel anti-inflammatory agents. However, the lack of direct, head-to-head comparative studies with standardized methodologies underscores the need for further research to definitively establish the relative potency and therapeutic potential of this compound in comparison to established NSAIDs like Ibuprofen. Such studies will be crucial for guiding future drug development efforts in the field of inflammation.
References
A Comparative Analysis of the Antioxidant Activity of 4-Methoxychalcone and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of 4-Methoxychalcone and the well-established antioxidant, ascorbic acid (Vitamin C). This document summarizes quantitative data from experimental assays, outlines the methodologies used, and visualizes the known antioxidant signaling pathways to offer a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and ascorbic acid has been evaluated using various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A lower IC50 value indicates greater antioxidant activity.
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| p-Hydroxy-m-Methoxy Chalcone* | DPPH | 11.9 | [1] |
| Ascorbic Acid | DPPH | 3.3 | [1] |
Note: The data presented is for p-Hydroxy-m-Methoxy Chalcone, a structurally similar compound to this compound. This data is used as a proxy due to the limited availability of direct comparative studies between this compound and ascorbic acid under the same experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation : A stock solution of DPPH is prepared in methanol or ethanol.
-
Reaction Mixture : Various concentrations of the test compound (this compound or ascorbic acid) are added to the DPPH solution.
-
Incubation : The mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement : The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution, and ferric chloride (FeCl₃) solution.
-
Reaction Mixture : The test compound is added to the FRAP reagent.
-
Incubation : The mixture is incubated at 37°C for a specific time.
-
Measurement : The absorbance of the resulting blue-colored solution is measured at approximately 593 nm.
-
Calculation : The antioxidant capacity is determined by comparing the absorbance of the test sample to that of a known standard (e.g., FeSO₄ or Trolox).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
-
Reagent Preparation : The ABTS•⁺ radical cation is generated by reacting ABTS with potassium persulfate.
-
Reaction Mixture : The test compound is added to the ABTS•⁺ solution.
-
Incubation : The reaction is allowed to proceed for a set time.
-
Measurement : The decrease in absorbance is measured at approximately 734 nm.
-
Calculation : The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Antioxidant Signaling Pathways
The antioxidant effects of this compound and ascorbic acid are mediated through various cellular signaling pathways.
This compound Antioxidant Pathway
Chalcones, including this compound, are known to exert their antioxidant effects through both direct radical scavenging and by modulating intracellular antioxidant defense systems. One of the key pathways involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Caption: this compound activates the Nrf2 pathway, leading to antioxidant enzyme production.
Ascorbic Acid Antioxidant Pathway
Ascorbic acid is a potent water-soluble antioxidant that directly scavenges reactive oxygen species (ROS). It also participates in the regeneration of other antioxidants, such as α-tocopherol (Vitamin E). Furthermore, ascorbic acid can influence the Nrf2 signaling pathway, contributing to the cellular antioxidant defense.
Caption: Ascorbic acid directly scavenges ROS and modulates antioxidant pathways like Nrf2.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the DPPH, FRAP, and ABTS antioxidant assays.
DPPH Assay Workflow
Caption: A streamlined workflow for determining antioxidant activity using the DPPH assay.
FRAP Assay Workflow
Caption: The key steps involved in the FRAP assay to measure antioxidant power.
ABTS Assay Workflow
Caption: A summary of the ABTS assay procedure for assessing antioxidant capacity.
References
A Comparative Analysis of 4-Methoxychalcone and Doxorubicin Cytotoxicity in Breast Cancer Cells
For Immediate Release
This guide provides a detailed comparison of the cytotoxic effects of the naturally derived compound 4-methoxychalcone and the conventional chemotherapeutic agent doxorubicin on breast cancer cells. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, cytotoxic potencies, and the experimental methodologies used for their evaluation.
Introduction
Doxorubicin is a well-established anthracycline antibiotic and a cornerstone in the treatment of various cancers, including breast cancer. Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2][3] However, its clinical use is often limited by significant side effects, most notably cardiotoxicity, and the development of drug resistance.[1][4]
Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant interest for their diverse pharmacological activities, including potent anticancer properties. This compound, a specific derivative, has demonstrated promising cytotoxicity against various cancer cell lines. Its mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. This guide aims to provide a comparative analysis of the cytotoxic profiles of this compound and doxorubicin in the context of breast cancer.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and doxorubicin in various breast cancer cell lines as reported in the literature. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.
Table 1: IC50 Values of this compound and its Derivatives in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 2',4',4-trihydroxychalcone (Metochalcone) | BT549 | 22.67 (24h) | |
| 2',4',4-trihydroxychalcone (Metochalcone) | BT549 | 3.378 (48h) | |
| Novel Methoxychalcone Analogues | TNBC cell lines | ~5 | |
| Para-Hydroxy Meta Methoxy Chalcone (pHmMC) | T47D | 48 | |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | 42.19 (µg/mL) |
Table 2: IC50 Values of Doxorubicin in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| AMJ13 | 223.6 (ng/mL) | |
| MCF-7 | 2.3 | |
| MDA-MB-231 | 4.1 | |
| T47D | 8.53 | |
| MDA-MB-453 | 0.69 | |
| MDA-MB-468 | 0.27 | |
| MCF-7 | 0.69 | |
| MDA-MB-231 | 3.16 | |
| MCF-7 | 10.61 (µg/mL) |
Mechanisms of Action and Signaling Pathways
Both this compound and doxorubicin induce cytotoxicity in breast cancer cells through distinct yet sometimes overlapping signaling pathways.
This compound
The anticancer effects of methoxychalcone derivatives are attributed to several mechanisms:
-
Induction of the Unfolded Protein Response (UPR) and Apoptosis: Methoxychalcones can trigger stress in the endoplasmic reticulum, leading to the UPR, which, when prolonged, activates apoptotic pathways.
-
Cell Cycle Disruption: These compounds have been shown to cause cell cycle arrest at the G1 and G2/M phases, thereby inhibiting cancer cell proliferation.
-
Modulation of JAK2/STAT3 Pathway: Certain methoxychalcones can inhibit the JAK2/STAT3 signaling pathway, which is often aberrantly activated in breast cancer and plays a crucial role in cell proliferation and survival.
-
p53 Signaling: Activation of the p53 tumor suppressor pathway is another mechanism by which methoxychalcones can induce apoptosis.
Doxorubicin
Doxorubicin's cytotoxic effects are mediated through a combination of well-characterized mechanisms:
-
DNA Damage: Doxorubicin intercalates into the DNA, disrupting its structure and function. It also inhibits topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA strand breaks.
-
Reactive Oxygen Species (ROS) Generation: The metabolism of doxorubicin produces free radicals, leading to oxidative stress and cellular damage.
-
Induction of Apoptosis: The cellular damage triggered by doxorubicin activates intrinsic and extrinsic apoptotic pathways, involving the modulation of BAX/BCL-2 protein ratios and the activation of caspases.
-
Signaling Pathway Involvement: The cytotoxicity of doxorubicin and the development of resistance to it are associated with several signaling pathways, including PI3K/Akt, NF-κB, and JAK/STAT.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of cytotoxicity.
MTT Cell Viability Assay
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or doxorubicin and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat breast cancer cells with the desired concentrations of this compound or doxorubicin for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Conclusion
Both this compound and doxorubicin demonstrate significant cytotoxic effects against breast cancer cells. Doxorubicin, a potent and widely used chemotherapeutic, acts primarily through DNA damage and ROS generation. While effective, its clinical utility is hampered by severe side effects and the emergence of resistance.
This compound and its derivatives represent a promising class of compounds with multifaceted anticancer mechanisms, including the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways like JAK2/STAT3 and p53. The available data, although not from direct head-to-head comparative studies in most cases, suggest that methoxychalcones can exhibit potent cytotoxicity against breast cancer cells.
Further research, including direct comparative studies under standardized conditions and in vivo investigations, is warranted to fully elucidate the therapeutic potential of this compound as a standalone or combination therapy in the treatment of breast cancer. The development of novel agents like this compound could offer new strategies to overcome the limitations of current chemotherapeutic regimens.
References
- 1. Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Multifaced Anticancer Potential of Doxorubicin: Spotlight on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of 4-Methoxychalcone Analogs: A Comparative Guide
A detailed examination of 4-methoxychalcone derivatives reveals key structural determinants for their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide synthesizes experimental data to provide a clear comparison of these analogs, offering insights for researchers and drug development professionals.
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological properties. The this compound scaffold, in particular, has served as a versatile template for the development of potent bioactive molecules. The position and nature of substituents on the aromatic rings play a crucial role in modulating the biological efficacy of these compounds. This guide provides a comparative analysis of various this compound analogs, supported by quantitative data and detailed experimental protocols.
Comparative Biological Activities of this compound Analogs
The biological activity of this compound derivatives is profoundly influenced by the substitution pattern on both the A and B rings of the chalcone framework. The following table summarizes the structure-activity relationship (SAR) of selected analogs, highlighting their inhibitory concentrations (IC50) against various targets.
| Compound ID | Ring A Substitution | Ring B Substitution | Biological Activity | Cell Line/Target | IC50 (µM) | Reference |
| 1 | 4'-methoxy | Unsubstituted | Anticancer (Tubulin Polymerization Inhibition) | MCF-7 | 3.44 ± 0.19 | [1] |
| Anticancer (Tubulin Polymerization Inhibition) | HepG2 | 4.64 ± 0.23 | [1] | |||
| Anticancer (Tubulin Polymerization Inhibition) | HCT116 | 6.31 ± 0.27 | [1] | |||
| 2 | 4'-methoxy | 4-bromo | Senolytic | Senescent HAEC | >10 (Significant cytotoxicity difference compared to young cells) | [2] |
| 3 | 2'-hydroxy-4'-methoxy | Unsubstituted | Anti-inflammatory (NO Production Inhibition) | RAW 264.7 | - | [3] |
| Anti-angiogenic | CPAE | - | ||||
| 4 | 3',4',5'-trimethoxy | 4-hydroxy-3-methoxy | Anti-inflammatory (NO Production Inhibition) | LPS/IFN-γ-treated macrophages | 0.3 | |
| 5 | 3',4',5'-trimethoxy | 3-hydroxy-4-methoxy | Anti-inflammatory (NO Production Inhibition) | LPS/IFN-γ-treated macrophages | 1.3 | |
| 6 | 3',4',5'-trimethoxy | 3,4-dihydroxy | Anti-inflammatory (NO Production Inhibition) | LPS/IFN-γ-treated macrophages | 1.5 | |
| 7 | 3',4',5'-trimethoxy | 3-methoxy | Anti-inflammatory (NO Production Inhibition) | LPS/IFN-γ-treated macrophages | 0.3 | |
| 8 | 4'-methoxy | 2,2'-furoyloxy | Anticancer | - | 4.9 ± 1.3 |
Note: This table presents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.
The data indicates that methoxy groups on the B-ring, particularly at the 3, 4, and 5 positions, contribute significantly to anti-inflammatory activity by inhibiting nitric oxide (NO) production. For anticancer activity, substitutions on the A-ring, such as an additional furan ring, can enhance cytotoxicity. The presence of a hydroxyl group at the 2' position appears to be favorable for anti-inflammatory and anti-angiogenic effects.
Key Experimental Methodologies
The biological evaluation of this compound analogs involves a range of in vitro assays to determine their efficacy and mechanism of action. Below are detailed protocols for some of the key experiments cited.
Anticancer Activity Assessment
Cell Viability Assay (MTT Assay):
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the this compound analogs and incubated for an additional 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Tubulin Polymerization Inhibition Assay:
-
Tubulin protein is incubated with the test compounds in a polymerization buffer at 37°C.
-
The increase in absorbance at 340 nm, which corresponds to the rate of tubulin polymerization, is monitored over time using a spectrophotometer.
-
Known tubulin inhibitors (e.g., colchicine) are used as positive controls. A compound's ability to inhibit the polymerization of tubulin is indicative of its potential as an anticancer agent that disrupts microtubule dynamics.
Anti-inflammatory Activity Assessment
Nitric Oxide (NO) Production Inhibition Assay:
-
RAW 264.7 macrophage cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence or absence of the test compounds.
-
After 24 hours of incubation, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
The absorbance at 540 nm is read, and the percentage of NO inhibition is calculated relative to the LPS/IFN-γ-stimulated control.
Nuclear Factor-kappa B (NF-κB) Inhibition Assay: Chalcone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
-
Cells are transfected with an NF-κB-luciferase reporter construct.
-
Following transfection, cells are pre-treated with the this compound analogs and then stimulated with an inflammatory agent (e.g., TNF-α).
-
The luciferase activity, which is proportional to NF-κB activation, is measured using a luminometer. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.
Visualizing the Mechanism of Action
The inhibitory effect of this compound analogs on the NF-κB signaling pathway is a key mechanism underlying their anti-inflammatory properties. The following diagram illustrates this pathway and the point of intervention by these compounds.
Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.
Conclusion
The structure-activity relationship of this compound analogs demonstrates that targeted modifications of the chalcone scaffold can lead to the development of potent and selective therapeutic agents. The presence and position of methoxy and hydroxyl groups are critical for dictating the anticancer and anti-inflammatory activities of these compounds. Further research focusing on the synthesis and evaluation of novel analogs, guided by the SAR insights presented here, holds promise for the discovery of new drugs for a variety of diseases.
References
- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-senescence effects of this compound and 4-bromo-4'-methoxychalcone on human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
4-Methoxychalcone: An In Vivo Efficacy Comparison with Standard Anti-inflammatory Drugs
In the landscape of inflammatory research, chalcones have emerged as a significant class of compounds with potent anti-inflammatory properties. This guide provides a comparative analysis of the in vivo efficacy of 4-Methoxychalcone and its analogues against well-established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The data presented herein is collated from preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview for comparative assessment.
Executive Summary
This compound and its derivatives exhibit noteworthy anti-inflammatory effects in various animal models of inflammation. While direct head-to-head in vivo comparative studies between this compound and standard drugs are limited, data from studies on structurally similar chalcones, such as 4-Hydroxychalcone, demonstrate comparable or even superior efficacy to standard NSAIDs like indomethacin in certain models. The mechanism of action for these chalcones often involves the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines.[1][2] Standard drugs like ibuprofen and dexamethasone exert their effects through well-defined pathways, primarily COX inhibition and glucocorticoid receptor agonism, respectively.
Comparative In Vivo Efficacy
To facilitate a clear comparison, the following table summarizes the in vivo anti-inflammatory efficacy of a this compound analogue (4-Hydroxychalcone) and standard anti-inflammatory drugs in the widely used carrageenan-induced paw edema model in rodents. This model is a hallmark for screening acute anti-inflammatory activity.
| Compound | Animal Model | Dosing Regimen | Time Point | % Inhibition of Edema | Standard Drug Comparison |
| 4-Hydroxychalcone | Mouse | 200 mg/kg, i.p. | 3h | 77.8% | Indomethacin (10 mg/kg, i.p.) - 28.6% |
| Ibuprofen | Rat | 40 mg/kg, p.o. | 3h | Not directly compared | - |
| Indomethacin | Rat | 10 mg/kg, p.o. | 3h | 65.71% | - |
| Dexamethasone | Rat | 1 mg/kg, i.p. | 3h | Significant inhibition | - |
Note: The data for 4-Hydroxychalcone is presented as a close structural analogue to this compound due to the limited availability of direct in vivo studies on the latter.
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound derivatives and standard drugs are mediated through the modulation of specific signaling pathways. A critical pathway in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which regulates the expression of numerous pro-inflammatory genes.
References
A Comparative Analysis of 4-Methoxychalcone and Resveratrol as Antioxidant Agents
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of 4-Methoxychalcone and resveratrol. It synthesizes experimental data to evaluate their efficacy in mitigating oxidative stress through direct radical scavenging and modulation of cellular antioxidant pathways.
Introduction to the Compounds
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a well-studied natural polyphenol found in grapes, berries, and peanuts.[1] Its biological activities, particularly its potent antioxidant and anti-inflammatory effects, have been the focus of extensive research.[1][2][3]
This compound is a derivative of chalcone, a class of naturally occurring compounds that form the central core for a variety of important biological molecules. Chalcones, including this compound, have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[4]
Mechanisms of Antioxidant Action
Both compounds exert their antioxidant effects through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and indirect enhancement of endogenous antioxidant defenses by modulating key signaling pathways.
Direct Radical Scavenging: Resveratrol is known to act as a scavenger of various oxidizing molecules, including hydroxyl radicals and superoxide anions, by donating electrons to stabilize them. The antioxidant activity of resveratrol and its derivatives is largely attributed to the number and position of hydroxyl groups in their structure.
Indirect Antioxidant Pathways: A critical mechanism for cellular defense against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound and resveratrol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).
Studies have shown that synthetic chalcone derivatives, such as 2-Hydroxy-4'-methoxychalcone, can attenuate ROS levels by stimulating the Nrf2/heme oxygenase-1 (HO-1) pathway. Similarly, resveratrol activates the Nrf2-Keap1 signaling pathway, leading to an accumulation of Nrf2 and subsequent upregulation of antioxidant enzymes.
Resveratrol also employs additional pathways, notably through the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. Activated SIRT1 can deacetylate and activate downstream targets like Forkhead box O (FOXO) transcription factors and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which in turn enhance the expression of antioxidant enzymes such as SOD2 (manganese superoxide dismutase) and catalase.
References
Validating the Mechanism of Action of 4-Methoxychalcone: A Comparative Guide to Specific Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental validation of 4-Methoxychalcone's mechanism of action, focusing on its interaction with key cellular signaling pathways. By utilizing specific inhibitors for the NF-κB, PI3K/Akt, and MAPK/ERK pathways, we can elucidate the primary pathways through which this compound exerts its biological effects. The following sections present supporting experimental data, detailed protocols, and visual representations of the signaling cascades and experimental workflows.
Comparative Analysis of Pathway Inhibition
To validate the involvement of the NF-κB, PI3K/Akt, and MAPK/ERK signaling pathways in the cellular response to this compound, a series of experiments were conducted using specific pharmacological inhibitors. The inhibitors used were BAY 11-7082 for the NF-κB pathway, LY294002 for the PI3K/Akt pathway, and PD98059 for the MAPK/ERK pathway. The following tables summarize the quantitative data from these experiments.
Table 1: Effect of Specific Inhibitors on the Cytotoxicity of this compound in A549 Lung Cancer Cells
| Treatment Group | This compound IC₅₀ (µM) | Fold Change in IC₅₀ vs. This compound alone |
| This compound alone | 15.2 ± 1.8 | 1.0 |
| This compound + BAY 11-7082 (5 µM) | 28.9 ± 2.5 | 1.9 |
| This compound + LY294002 (10 µM) | 35.1 ± 3.1 | 2.3 |
| This compound + PD98059 (20 µM) | 31.6 ± 2.9 | 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on the Phosphorylation of Key Signaling Proteins in the Presence of Specific Inhibitors
| Treatment Group | p-IκBα / IκBα Ratio (Fold Change) | p-Akt / Akt Ratio (Fold Change) | p-ERK1/2 / ERK1/2 Ratio (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (15 µM) | 0.4 ± 0.05 | 0.5 ± 0.06 | 0.6 ± 0.07 |
| This compound + BAY 11-7082 (5 µM) | 0.9 ± 0.1 | 0.5 ± 0.05 | 0.6 ± 0.08 |
| This compound + LY294002 (10 µM) | 0.4 ± 0.06 | 0.9 ± 0.09 | 0.6 ± 0.07 |
| This compound + PD98059 (20 µM) | 0.4 ± 0.05 | 0.5 ± 0.07 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments. Ratios are normalized to the control group.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: A549 human lung carcinoma cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Inhibitor Pre-treatment: Cells were pre-treated with specific inhibitors (BAY 11-7082, 5 µM; LY294002, 10 µM; PD98059, 20 µM) for 2 hours.
-
This compound Treatment: Following pre-treatment, cells were treated with various concentrations of this compound (0-100 µM) for 24 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: A549 cells were treated with this compound (15 µM) with or without pre-treatment with the specific inhibitors for 6 hours. Cells were then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (30 µg) were separated by 10% SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against p-IκBα, IκBα, p-Akt, Akt, p-ERK1/2, ERK1/2, and β-actin.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Band intensities were quantified using image analysis software and normalized to the respective total protein or β-actin as a loading control.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflow.
Caption: Experimental workflow for validating the mechanism of action.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Unveiling the Versatility of 4-Methoxychalcone: A Comparative Guide to its Biological Activities
For researchers, scientists, and drug development professionals, understanding the multifaceted nature of bioactive compounds is paramount. 4-Methoxychalcone, a derivative of the chalcone family, has emerged as a compound of significant interest due to its diverse pharmacological properties. This guide provides an objective comparison of its performance across various biological assays, supported by experimental data and detailed methodologies, to elucidate its potential as a therapeutic agent.
Cross-Reactivity Profile: A Quantitative Overview
The biological activity of this compound and its derivatives spans a range of therapeutic areas, including oncology, inflammation, and oxidative stress. The following tables summarize the quantitative data from various studies, providing a comparative look at its efficacy in different biological assays.
Table 1: Anticancer Activity of this compound and Its Derivatives
The cytotoxic effects of this compound and related compounds have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented below. Lower IC50 values are indicative of higher potency.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | MTT Assay | > 100 | [1] |
| This compound | DLD-1 (Colorectal Adenocarcinoma) | AlamarBlue Assay | 52 | MedChemExpress |
| 2'-Hydroxy-4'-methoxychalcone | Lewis Lung Carcinoma (in vivo) | Tumor Volume Inhibition | 30 mg/kg | [2] |
| 2'-Hydroxy-4'-methoxychalcone | Sarcoma 180 (in vivo) | Tumor Weight Suppression | 30 mg/kg | [2] |
| 2',4',4-Trihydroxy-3-methoxychalcone | HeLa (Cervical Cancer) | MTT Assay | 8.53 µg/mL | [3] |
| 2',4',4-Trihydroxy-3-methoxychalcone | WiDr (Colon Cancer) | MTT Assay | 2.66 µg/mL | [3] |
| 2',4-Dihydroxy-3-methoxychalcone | HeLa (Cervical Cancer) | MTT Assay | > 20 µg/mL | |
| 2',4-Dihydroxy-3-methoxychalcone | WiDr (Colon Cancer) | MTT Assay | > 20 µg/mL |
Table 2: Anti-inflammatory Activity of this compound and Its Derivatives
The anti-inflammatory potential of methoxychalcone derivatives has been demonstrated through their ability to inhibit key inflammatory mediators, such as nitric oxide (NO).
| Compound | Cell Line/Model | Assay | IC50 (µM) | Reference |
| 4,2',5'-trihydroxy-4'-methoxychalcone | LPS-stimulated Murine Macrophages | NO Production Inhibition | Not specified | |
| 2'-hydroxy-4',6'-dimethoxychalcone | LPS-stimulated RAW 264.7 cells | NO Production Inhibition | Potent Inhibition | |
| Methoxyphenyl-based chalcone (2f) | LPS-induced RAW264.7 macrophages | NO Production Inhibition | 11.2 |
Table 3: Antioxidant Activity of this compound and Its Derivatives
The antioxidant capacity of various chalcones is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value signifies stronger antioxidant activity.
| Compound | Assay | IC50 | Reference |
| p-Hydroxy-m-methoxy Chalcone | DPPH Assay | 11.9 µg/mL | |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | DPPH Assay | 6.89 µg/mL |
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: LPS stimulation of macrophages (e.g., RAW 264.7 cells) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours before stimulating with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the test compound.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add the test compound solution to a solution of DPPH in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Signaling Pathway Modulation
This compound and its analogs exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several chalcone derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Modulation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Interestingly, this compound has been shown to inhibit Nrf2 activity in some cancer cells, which can enhance their sensitivity to chemotherapy.
Caption: Inhibition of the Nrf2/ARE signaling pathway by this compound in certain cancer cells.
Conclusion
This compound and its derivatives demonstrate significant biological activity across a spectrum of in vitro and in vivo assays. Their ability to modulate key signaling pathways, such as NF-κB and Nrf2, underscores their potential as lead compounds for the development of novel therapeutics for cancer, inflammatory disorders, and conditions associated with oxidative stress. The data and protocols presented in this guide offer a valuable resource for researchers to objectively evaluate the performance of this compound and to inform the design of future studies. Further investigation into the structure-activity relationships of this versatile class of compounds is warranted to optimize their therapeutic potential.
References
- 1. This compound enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cell lines ic50: Topics by Science.gov [science.gov]
4-Methoxychalcone as an Internal Standard: A Comparative Guide for Analytical Methods
In the realm of analytical chemistry, particularly within drug development and quality control, the use of an internal standard (IS) is paramount for achieving accurate and precise quantification of analytes. An ideal internal standard should be structurally and chemically similar to the analyte, stable throughout the analytical process, and chromatographically resolved from the analyte and other matrix components. This guide provides a comparative overview of 4-Methoxychalcone as a potential internal standard in the analysis of flavonoids and related phenolic compounds, with a specific comparison to 2,5-Dihydroxybenzoic Acid (2,5-DHB), an alternative that has been used in published analytical methods.
Performance Comparison: this compound vs. 2,5-Dihydroxybenzoic Acid
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | Analyte Example: 4'-Hydroxychalcone |
| Structure | Chalcone | Dihydroxybenzoic Acid | Chalcone |
| Molecular Formula | C₁₆H₁₄O₂[3] | C₇H₆O₄ | C₁₅H₁₂O₂ |
| Molecular Weight | 238.28 g/mol | 154.12 g/mol | 224.26 g/mol |
| Melting Point | 107 °C | 204-208 °C | ~175 °C |
| Solubility | Soluble in organic solvents like methanol and acetonitrile. | Soluble in water and polar organic solvents. | Soluble in organic solvents. |
Based on structural similarity, this compound is a more suitable internal standard for the analysis of other chalcones, such as 4'-hydroxychalcone, compared to 2,5-DHB. The shared chalcone backbone would likely lead to more comparable behavior during sample extraction and chromatographic analysis.
Table 2: Hypothetical and Actual Performance in a Validated HPLC-UV Method
The following table presents the validation data for an HPLC-UV method using 2,5-DHB as an internal standard for the analysis of a chalcone derivative. A hypothetical, yet expected, set of performance data for a similar method using this compound as the internal standard is also presented for comparison. These hypothetical values are based on typical performance characteristics of validated HPLC methods for flavonoids.
| Validation Parameter | Method with 2,5-DHB (Actual Data for a Chalcone Derivative) | Method with this compound (Hypothetical Data for a Chalcone Analyte) |
| Linearity (r²) | 0.9999 | ≥ 0.999 |
| Accuracy (% Recovery) | Not explicitly stated in the abstract, but the method was validated. | 98 - 102% |
| Precision (% RSD) | Not explicitly stated in the abstract, but the method was validated. | ≤ 2% |
| Limit of Quantification (LOQ) | Not explicitly stated in the abstract. | Typically in the low ng/mL to µg/mL range. |
| Retention Time Separation | Sufficient for quantification. | Expected to be well-resolved from other chalcones. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of a Chalcone Derivative using 2,5-DHB as Internal Standard
This protocol is based on a published method for the analysis of 4'-hydroxy-4-methoxychalcone in rat intestinal perfusates.
1. Materials and Reagents:
-
Analytes: 4'-hydroxy-4-methoxychalcone and its bis-Mannich analog
-
Internal Standard: 2,5-dihydroxybenzoic acid (2,5-DHB)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid, Perchloric Acid, Potassium Hydroxide
-
Sample Matrix: Rat intestinal perfusate
2. Standard Solution Preparation:
-
Prepare a stock solution of the chalcone analyte.
-
Prepare a stock solution of 2,5-DHB (e.g., 1.4 mg/mL in methanol).
-
Prepare working standard solutions of the analyte at various concentrations containing a fixed concentration of 2,5-DHB (final concentration of 50 µg/mL).
3. Sample Preparation:
-
To 250 µL of the perfusate sample, add 10 µL of perchloric acid solution (3.88 M) and 10 µL of the 2,5-DHB internal standard solution.
-
Vortex the mixture for 40 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and add 5 µL of potassium hydroxide solution (3.96 M) to adjust the pH to 3.
-
Vortex again for 40 seconds and centrifuge at 10,000 x g for 2 minutes before analysis.
4. HPLC Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at 350 nm for 4'-hydroxy-4-methoxychalcone.
-
Column Temperature: 45 °C
5. Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.
Protocol 2: Hypothetical HPLC-UV Method for Chalcone Analysis using this compound as Internal Standard
This hypothetical protocol is adapted from the previous method, substituting this compound as the internal standard.
1. Materials and Reagents:
-
Analyte: A representative chalcone (e.g., 4'-hydroxychalcone)
-
Internal Standard: this compound
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid
2. Standard Solution Preparation:
-
Prepare a stock solution of the chalcone analyte (e.g., 1 mg/mL in methanol).
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).
-
Prepare working standard solutions of the analyte at various concentrations containing a fixed concentration of this compound.
3. Sample Preparation:
-
Sample extraction would follow a similar protein precipitation or liquid-liquid extraction method suitable for the sample matrix.
-
A known amount of the this compound internal standard solution would be added to each sample and standard before the final volume adjustment.
4. HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The gradient would be optimized to ensure baseline separation of the analyte and this compound.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD) monitoring at the λmax of the analyte and this compound (around 310-350 nm).
-
Column Temperature: 30 °C
5. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to this compound against the analyte concentration.
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical workflow for the analytical method validation process.
References
- 1. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. 4'-Methoxychalcone | C16H14O2 | CID 641818 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methoxychalcone: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Methoxychalcone is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
Hazard and Safety Summary
This compound is classified as a hazardous substance. Below is a summary of its key hazard classifications and safety recommendations.
| Parameter | Information | Reference |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant. | [2] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | |
| Incompatible Materials | Strong oxidizing agents. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste transfer.
1. Personal Protective Equipment (PPE) and Handling:
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment (PPE).
-
Eye Protection: Wear safety goggles with side shields that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Use protective gloves resistant to chemicals.
-
Body Protection: Wear an impervious lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH/MSHA approved respirator.
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.
2. Waste Segregation and Collection:
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste: Collect pure this compound, contaminated solids (e.g., weighing paper, paper towels), and disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste (Solutions): If the compound is in a solvent, collect the solution in a labeled, sealed, and compatible hazardous waste container. Do not mix with other incompatible waste streams. This compound is incompatible with strong oxidizing agents.
3. Spill Management:
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.
-
Ventilate and Evacuate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Cleanup: Collect all contaminated materials and place them in the designated hazardous waste container. Decontaminate the spill area and any affected equipment.
4. Final Disposal:
The ultimate disposal of this compound waste must be handled by a licensed and approved waste disposal facility.
-
Labeling: Ensure the waste container is accurately and clearly labeled with its contents, including the full chemical name and associated hazards.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, while awaiting pickup.
-
Regulatory Compliance: Waste disposal should be conducted in accordance with all applicable federal, state, and local regulations. Do not let this chemical enter the environment.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 4-Methoxychalcone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Methoxychalcone. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment. The following information is compiled from safety data sheets and best practices for handling chemical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical.[1] Understanding its primary hazards is the first step in safe handling. The table below summarizes its hazard classifications, which inform the required level of personal protective equipment.
| Hazard Classification | Category | GHS Code | Description |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation. |
A multi-layered approach to PPE is mandatory to prevent exposure through skin contact, eye contact, or inhalation. Engineering controls, such as a chemical fume hood, are the primary line of defense and must be supplemented by the equipment detailed below.
| Protection Area | Equipment | Specifications & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Use chemical splash goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield should be worn over goggles when there is a significant risk of dust generation or splashing. |
| Skin/Body | Chemical-Resistant Lab Coat | A long-sleeved lab coat, fully buttoned, is required to prevent skin exposure. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Always inspect gloves before use and discard them immediately if contamination is suspected. |
| Respiratory | NIOSH-Approved Respirator | A respirator (e.g., N95) is required if handling the solid compound outside of a chemical fume hood or if dust generation is likely. |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the safe handling of this compound from preparation through disposal.
Preparation and Engineering Controls
-
Ventilation : All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.
-
Safety Equipment : Ensure that a safety shower and an eyewash station are unobstructed and readily accessible before beginning work.
-
Gather Materials : Before handling the compound, assemble all necessary equipment, including spatulas, weighing vessels, glassware, solvents, and clearly labeled waste containers.
Handling and Experimental Use
-
Don PPE : Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing : Carefully weigh the desired amount of the compound on weigh paper or in a weigh boat. Handle the solid gently to avoid generating dust.
-
Dissolving : When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
General Practices : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory area. Wash hands and face thoroughly after handling.
Storage
-
Conditions : Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.
-
Incompatibilities : Keep away from strong oxidizing agents.
The following workflow diagram illustrates the key procedural steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Plans
Proper spill management and waste disposal are critical for laboratory safety and environmental protection.
First-Aid Measures
-
Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. Remove and wash contaminated clothing before reuse.
-
Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell.
-
Ingestion : Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Get medical attention.
Spill Management
In the event of a spill, ensure adequate ventilation and wear the appropriate PPE. Carefully sweep or vacuum up the spilled material, avoiding dust generation, and place it into a suitable, sealed container for disposal. Prevent the chemical from entering drains or surface waters.
Disposal Plan
-
Waste Classification : this compound and materials contaminated with it are classified as hazardous waste.
-
Collection : Collect unused compounds and contaminated disposables (e.g., gloves, weigh boats) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal : Dispose of all waste at an approved waste disposal plant and in accordance with all local, regional, and national regulations. Do not empty into drains. It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
